Saccharocarcin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C67H101NO20 |
|---|---|
Molecular Weight |
1240.5 g/mol |
IUPAC Name |
N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24-,62-54- |
InChI Key |
WBJMUCNBAGLXQP-MCSWFQKOSA-N |
Isomeric SMILES |
CCC1CC23C(C=C1)/C=C(\C(C(/C=C(\C4C=CC5C(C4(/C(=C(\C2=O)/C(=O)O3)/O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)/C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)/C |
Canonical SMILES |
CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Saccharocarcin A: Discovery, Origin, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Saccharocarcin A, a novel macrocyclic lactone with antibacterial properties. The document details its discovery, the producing microorganism, and its origin. It also summarizes the available data on its biological activity and outlines the experimental protocols for its production, isolation, and structural characterization.
Discovery and Origin
This compound is a member of a family of six novel macrocyclic lactones discovered by researchers at the Schering-Plough Research Institute.[1] The compounds were isolated from the fermentation broth of a nocardioform actinomycete, strain SCC 1886.[1] This strain was originally isolated from a soil sample collected in Ohio.[1]
Producing Microorganism
The producing organism, strain SCC 1886, was identified as Saccharothrix aerocolonigenes subsp. antibiotica.[1] This identification was based on several key taxonomic characteristics:[1]
-
Formation of fragmenting substrate mycelia.
-
Aerial mycelia that coalesce to form aerial colonies.
-
Whole-cell hydrolysates containing meso-diaminopimelic acid, galactose, and rhamnose.
-
Physiological comparisons to the type species of the Saccharothrix genus.
Chemical Structure
This compound and its analogs are novel tetronic acid derivatives.[2] Their structures were elucidated using spectral data and chemical degradation.[2] Key structural features include:[2]
-
A modified tetronic acid homolog.
-
An ethyl or propyl side chain at C-23.
-
A methyl group at C-16.
-
A novel sugar-amide at C-17.
Biological Activity
This compound has demonstrated activity against Gram-positive bacteria.[1] The available data on its biological activity is summarized below.
Antibacterial Activity
The isolated Saccharocarcin compounds were found to be active against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[1] Specific Minimum Inhibitory Concentration (MIC) values from the initial discovery studies are not publicly available.
Cytotoxicity
This compound was reported to be non-cytotoxic at concentrations up to 1.0 µg/mL.[1] Further detailed cytotoxicity studies, including IC50 values against various cell lines, are not extensively documented in publicly available literature.
Table 1: Summary of Biological Activity of this compound
| Test | Organism/Cell Line | Activity | Quantitative Data | Reference |
| Antibacterial | Micrococcus luteus | Active | Not specified | [1] |
| Antibacterial | Staphylococcus aureus | Active | Not specified | [1] |
| Antibacterial | Chlamydia trachomatis | Active | Not specified | [1] |
| Cytotoxicity | Not specified | Non-cytotoxic | Up to 1.0 µg/mL | [1] |
Experimental Protocols
Detailed, step-by-step protocols for the production and analysis of this compound are not fully detailed in the original publications. However, the key methodologies are outlined below, supplemented with general procedures for similar natural products.
Fermentation
Peak production of this compound was achieved after 95 hours of fermentation in a starch-rich medium.[1]
Fermentation Protocol Outline:
-
Inoculum Preparation: A seed culture of Saccharothrix aerocolonigenes subsp. antibiotica (strain SCC 1886) is prepared by inoculating a suitable liquid medium and incubating until sufficient growth is achieved.
-
Production Fermentation: The production medium, rich in starch, is inoculated with the seed culture. The fermentation is carried out in a fermenter under controlled conditions of temperature, pH, and aeration for approximately 95 hours.[1]
-
Monitoring: The production of this compound is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Caption: A simplified workflow for the fermentation of this compound.
Isolation and Purification
The Saccharocarcins were isolated from the fermentation broth by solvent extraction and purified by HPLC.[1]
Isolation and Purification Protocol Outline:
-
Extraction: The whole fermentation broth is extracted with a suitable organic solvent (e.g., ethyl acetate, butanol) to partition the Saccharocarcin compounds into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for purification. A reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water) is typically used for the separation of macrocyclic lactones.[3][4]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing the pure this compound.
Caption: A general workflow for the isolation and purification of this compound.
Structure Elucidation
The structures of the Saccharocarcins were determined by spectral data and chemical degradation.[2]
Structure Elucidation Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Chemical Degradation: To break down the molecule into smaller, identifiable fragments, such as the sugar and aglycone moieties.
Mechanism of Action and Signaling Pathways
The specific mechanism of action and the cellular signaling pathways affected by this compound have not been elucidated in the available scientific literature. As a member of the tetronic acid class of antibiotics, its activity may involve the disruption of key cellular processes in bacteria. However, without specific studies, any proposed mechanism would be speculative.
For context, many antibiotics target essential bacterial processes. A generalized diagram of potential bacterial signaling and metabolic pathways that are often targeted by antibiotics is provided below.
Caption: General bacterial processes commonly targeted by antibiotics.
Biosynthesis
The specific biosynthetic gene cluster for this compound in Saccharothrix aerocolonigenes has not been reported. However, as a tetronic acid-containing natural product, its biosynthesis is expected to follow a pathway involving polyketide synthase (PKS) and other modifying enzymes. The general biosynthetic pathway for many tetronate antibiotics involves the condensation of small carboxylic acid units by a PKS, followed by cyclization and tailoring reactions.
Caption: A simplified, general pathway for the biosynthesis of tetronic acid antibiotics.
Conclusion
This compound represents a novel class of macrocyclic lactone antibiotics with activity against Gram-positive bacteria. While its initial discovery and structural characterization have been reported, further in-depth studies are required to fully elucidate its quantitative biological activity, mechanism of action, and biosynthetic pathway. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in this class of natural products.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Chemical structure and physicochemical properties of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a complex macrocyclic lactone belonging to the spirotetronate class of natural products.[1] Isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, it has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and Chlamydia trachomatis.[2][3] Its intricate chemical architecture and biological profile make it a subject of interest for further investigation in drug discovery and development. This guide provides a detailed overview of the chemical structure and physicochemical properties of this compound, along with insights into its biological activity and biosynthesis.
Chemical Structure and Physicochemical Properties
This compound is a high molecular weight molecule characterized by a complex polyketide-derived structure. Its core features a tetronic acid moiety spiro-linked to a cyclohexene (B86901) ring, which is embedded within a larger macrocycle.[1] The structure is further decorated with several sugar residues, contributing to its complexity and likely influencing its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [4] |
| Molecular Weight | 1240.5 g/mol | [4] |
| CAS Number | 158475-32-2 | [4] |
| Appearance | Solid | [5] |
| Melting Point | 220°C | [6] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Limited water solubility. | [5] |
| UV Absorption Maxima (λmax) | Similar to related spirotetronates with maxima at ~230 and ~310 nm. | [7] |
| Storage Temperature | -20°C | [5] |
Biological Activity
This compound exhibits potent antibacterial properties. It is particularly effective against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus.[3] Furthermore, it has shown significant activity against Chlamydia trachomatis, with a reported Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL.[2][8] While the precise mechanism of action has not been fully elucidated, the antibacterial effects of related compounds often involve the disruption of cell membrane integrity or the inhibition of essential macromolecular biosynthesis pathways, such as DNA, RNA, and protein synthesis.[9][10]
Experimental Protocols
The isolation and structural characterization of this compound involve multi-step procedures that are standard for natural product chemistry.
Isolation and Purification
-
Fermentation: Saccharothrix aerocolonigenes subsp. antibiotica is cultured in a suitable nutrient-rich medium to produce this compound. Peak production is typically observed after an extended fermentation period.[3]
-
Extraction: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant. This compound is then extracted from the mycelium using organic solvents such as ethyl acetate (B1210297) or methanol.
-
Purification: The crude extract is subjected to chromatographic purification. A common technique is High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18). A gradient elution system with solvents like acetonitrile (B52724) and water is typically employed to separate this compound from other metabolites.[3]
Structure Elucidation
The complex structure of this compound was determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule. These experiments provide detailed information about the carbon skeleton and the arrangement of the sugar moieties.[5][8]
Biosynthesis of this compound
This compound, as a spirotetronate, is biosynthesized through a type I polyketide synthase (PKS) pathway.[1][4][6] This intricate enzymatic machinery assembles the complex carbon backbone from simple acyl-CoA precursors.
Proposed Biosynthetic Pathway for Spirotetronates
The following diagram illustrates a generalized biosynthetic pathway for the formation of the spirotetronate core, which is central to the structure of this compound.
Caption: Generalized biosynthetic pathway of Spirotetronates.
Signaling Pathways
The precise molecular targets and signaling pathways affected by this compound have not yet been definitively identified. However, given its structural class and biological activity, it is plausible that its mechanism of action involves interaction with key cellular processes. For instance, some spirotetronates are known to interfere with bacterial fatty acid synthesis, while others can impact signal transduction pathways within eukaryotic cells, although this compound itself was reported to be non-cytotoxic at concentrations up to 1.0 microgram/ml.[3] Further research is required to elucidate the specific signaling pathways modulated by this compound that lead to its antibacterial effects.
Conclusion
This compound is a structurally complex natural product with significant antibacterial activity. Its detailed physicochemical properties have been characterized, and a general biosynthetic pathway has been proposed based on its spirotetronate class. While the precise mechanism of action and the signaling pathways it perturbs remain to be fully understood, its potent biological activity warrants further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.de]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Saccharocarcin A: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the currently available information on the macrocyclic lactone antibiotic, Saccharocarcin A. It is important to note that specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values and detailed mechanistic pathways, are not extensively available in publicly accessible literature. Therefore, some sections of this guide provide representative methodologies and conceptual diagrams based on the known characteristics of this class of antibiotics.
Introduction
This compound is a novel macrocyclic lactone antibiotic produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, which was first isolated from a soil sample.[1] As a member of the macrolide family, a well-established class of antibiotics, this compound presents a potentially valuable scaffold for the development of new therapeutic agents. This guide aims to consolidate the existing knowledge on this compound and provide a technical framework for researchers and professionals involved in drug discovery and development.
Structure and Physicochemical Properties
This compound belongs to a family of six novel tetronic acid analogs.[2] The core structure is a macrocyclic lactone, a large ring composed of ester or lactone linkages. The detailed chemical structure and physicochemical properties are essential for understanding its biological activity and for any future structure-activity relationship (SAR) studies. While the exact structure of this compound is not detailed here, the family of compounds is characterized as modified tetronic acid homologs.[2]
Biosynthesis
This compound is a secondary metabolite produced through fermentation of Saccharothrix aerocolonigenes subsp. antibiotica.[1] The biosynthesis of such complex macrocyclic lactones in actinomycetes typically involves large, multifunctional enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines catalyze the sequential condensation of small carboxylic acid units to build the polyketide chain, which then undergoes cyclization and further modifications to yield the final macrocyclic structure.
While the specific gene cluster for this compound biosynthesis has not been publicly detailed, a generalized representation of a Type I PKS system, which is common for the biosynthesis of such macrocycles, is depicted below.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been elucidated. However, many macrocyclic lactone antibiotics are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. They typically bind to the 50S ribosomal subunit, interfering with the translocation step of polypeptide chain elongation. A hypothetical mechanism of action is illustrated below.
Antibacterial Spectrum and Activity
This compound has demonstrated activity against the Gram-positive bacteria Micrococcus luteus and Staphylococcus aureus, as well as the atypical bacterium Chlamydia trachomatis.[1] Specific Minimum Inhibitory Concentration (MIC) values from published studies are not available. The following table provides a template for how such data would be presented. The values provided are for illustrative purposes only.
| Bacterial Strain | Type | Illustrative MIC (µg/mL) |
| Micrococcus luteus | Gram-positive | Data not available |
| Staphylococcus aureus | Gram-positive | Data not available |
| Chlamydia trachomatis | Atypical | Data not available |
Cytotoxicity
Importantly, this compound was reported to be non-cytotoxic at concentrations up to 1.0 µg/mL.[1] This indicates a potential for selective activity against bacterial cells over mammalian cells, a crucial characteristic for a therapeutic antibiotic.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol describes a generalized method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile diluent (e.g., broth or DMSO)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) for each plate.
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as the ratio of the absorbance of treated cells to that of the untreated control cells.
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and initial evaluation of a novel antibiotic like this compound.
Conclusion
This compound represents a promising macrocyclic lactone antibiotic with activity against clinically relevant bacteria and low cytotoxicity. While the currently available data is limited, this guide provides a foundational understanding of its properties and the standard methodologies required for its further investigation. Future research should focus on determining its specific MIC values against a broader panel of pathogens, elucidating its precise mechanism of action, and exploring its biosynthetic pathway to enable potential bioengineering efforts. Such studies will be crucial in assessing the full therapeutic potential of this compound and its derivatives.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Saccharocarcin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a member of the saccharocarcin family, a group of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subspecies antibiotica. While this bacterial strain is a known producer of potent antitumor agents, current scientific literature indicates that this compound's primary activity is antibacterial, with limited evidence supporting a direct role in cancer therapy. This technical guide provides a comprehensive overview of the available data on this compound and contextualizes its biological activity within the broader profile of compounds isolated from Saccharothrix aerocolonigenes.
Biological Activity of this compound
Initial studies on the saccharocarcin family, including this compound, focused on their antimicrobial properties. Research has shown that these compounds are active against a range of bacteria. However, a key study on their biological properties reported that the isolated saccharocarcins "were not cytotoxic at concentrations up to 1.0 microgram/ml" . This finding suggests that, at least in the initial screenings, this compound did not exhibit significant direct toxicity to cancer cells, which is a primary characteristic sought in potential anticancer agents.
As of the latest available data, there is a notable absence of published research detailing a specific anticancer mechanism of action for this compound. Consequently, information regarding its impact on cellular signaling pathways, induction of apoptosis, or cell cycle arrest in cancer cells is not available.
Data Presentation: Quantitative Analysis
Due to the lack of specific studies on the anticancer effects of this compound, there is no quantitative data, such as IC50 values, binding affinities, or kinetic parameters related to cancer cell lines, to present in a tabular format.
Experimental Protocols
The absence of research into the anticancer mechanism of this compound means there are no established experimental protocols to detail. Methodologies for assessing its antibacterial activity would follow standard microbiological assays, but protocols for investigating its effects on cancer-specific pathways have not been published.
Context: Other Bioactive Compounds from Saccharothrix aerocolonigenes
It is noteworthy that the producing organism, Saccharothrix aerocolonigenes, is a source of other well-characterized compounds with significant antitumor properties. These include:
-
Rebeccamycin (B1679247): A well-known indolocarbazole antibiotic that acts as a topoisomerase I poison, interfering with DNA replication in cancer cells.
-
Fluoroindolocarbazoles: Novel derivatives of indolocarbazoles that have demonstrated potent activity against leukemia in murine models.
The potent anticancer activity of these co-produced compounds may be a source of interest in Saccharothrix aerocolonigenes for cancer research. However, it is crucial to distinguish the activities of these compounds from that of the saccharocarcin family.
Logical Relationship: this compound and Anticancer Research
The current body of evidence positions this compound as an antibiotic with no demonstrated cytotoxic activity against cancer cells in initial screenings. The logical flow for future investigation would necessitate foundational research to ascertain any potential anticancer effects before a detailed mechanism of action can be elucidated.
Caption: Logical workflow for investigating the potential anticancer properties of this compound.
Conclusion
Unraveling the Assembly Line: A Technical Guide to the Putative Saccharocarcin A Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway and gene cluster for Saccharocarcin A have not been experimentally elucidated in published literature. This guide presents a scientifically informed, hypothetical pathway based on the known biosynthesis of structurally related polyketide-derived macrolactones containing a tetronic acid moiety. All quantitative data and experimental protocols are illustrative examples based on common methodologies in natural product biosynthesis research.
Introduction
This compound is a member of a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] These compounds are characterized by a tetronic acid moiety, a feature associated with a range of biological activities.[3][4] Understanding the biosynthesis of this compound is crucial for efforts in bioengineering to produce novel analogs with improved therapeutic properties. This technical guide outlines a putative biosynthetic pathway for this compound, details a hypothetical corresponding gene cluster, and provides exemplar experimental protocols for its investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the this compound backbone is proposed to be initiated by a Type I Polyketide Synthase (PKS) assembly line. The formation of the characteristic tetronic acid ring is hypothesized to involve a dedicated set of enzymes, followed by tailoring modifications including glycosylation.
Polyketide Chain Assembly
The polyketide backbone is likely assembled from acetate (B1210297) and propionate (B1217596) extender units, incorporated by specific modules of the PKS. Each module is responsible for the addition and modification of a two- or three-carbon unit.
Tetronic Acid Formation
The formation of the tetronic acid moiety is a key step. It is proposed to be formed from a polyketide intermediate and a C3 glyceryl unit, a mechanism observed in the biosynthesis of other tetronate-containing natural products.[3]
Post-PKS Modifications
Following the release of the polyketide chain and formation of the macrolactone ring, a series of tailoring enzymes are predicted to act upon the molecule. These modifications may include hydroxylations and the attachment of a sugar moiety by a glycosyltransferase.
Hypothetical this compound (sca) Biosynthetic Gene Cluster
Based on the proposed pathway, a hypothetical gene cluster, designated sca, is presented. The organization of this cluster is modeled on known PKS gene clusters from actinomycetes.
Table 1: Hypothetical Genes in the this compound (sca) Biosynthetic Cluster
| Gene | Proposed Function | Substrate/Product (Hypothetical) | Molecular Weight (kDa, Estimated) |
| scaP1-P3 | Type I Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA / Polyketide Chain | > 200 (each) |
| scaT | Thioesterase (TE) | PKS-bound polyketide / Macrolactone | 30 |
| scaO1-O3 | Oxidoreductases (e.g., P450 monooxygenases) | Macrolactone / Hydroxylated intermediates | 40-50 (each) |
| scaG | Glycosyltransferase (GT) | Hydroxylated macrolactone, NDP-sugar / Glycosylated Saccharocarcin | 45 |
| scaS1-S3 | Sugar biosynthesis enzymes | Glucose-1-phosphate / NDP-activated sugar | 35-50 (each) |
| scaR | Regulatory protein (e.g., LAL-family regulator) | - | 25 |
| scaE | Efflux pump / Transporter | This compound | 55 |
Experimental Protocols for Pathway Elucidation
The following are detailed methodologies for key experiments that would be essential in elucidating the actual this compound biosynthetic pathway.
Gene Inactivation and Heterologous Expression
Objective: To functionally characterize the roles of individual genes in the sca cluster.
Protocol:
-
Gene Knockout:
-
Construct a gene replacement vector containing flanking regions of the target gene and a resistance cassette.
-
Introduce the vector into Saccharothrix aerocolonigenes via conjugation or protoplast transformation.
-
Select for double-crossover mutants and confirm the gene deletion by PCR and Southern blot analysis.
-
Analyze the metabolite profile of the mutant strain by HPLC-MS to identify any changes in this compound production or the accumulation of intermediates.
-
-
Heterologous Expression:
-
Clone the entire putative sca gene cluster into a suitable expression vector (e.g., a BAC or PAC).
-
Introduce the vector into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.
-
Cultivate the heterologous host under appropriate conditions and analyze the culture extracts for the production of this compound.
-
Precursor Feeding Studies
Objective: To identify the building blocks of the this compound backbone.
Protocol:
-
Stable Isotope Labeling:
-
Supplement the production medium of Saccharothrix aerocolonigenes with ¹³C-labeled precursors (e.g., [1-¹³C]acetate, [1-¹³C]propionate).
-
Isolate this compound from the labeled culture.
-
Analyze the purified compound by ¹³C-NMR and mass spectrometry to determine the incorporation pattern of the labeled precursors.
-
Visualizing the Biosynthetic Logic
The following diagrams illustrate the proposed biosynthetic pathway and the logical workflow for its experimental validation.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for pathway elucidation.
Conclusion
While the precise enzymatic steps and genetic basis for this compound biosynthesis remain to be discovered, this guide provides a robust hypothetical framework for initiating research in this area. The proposed pathway, gene cluster, and experimental protocols offer a clear roadmap for researchers to unravel the molecular intricacies of this promising class of natural products. Future work involving the sequencing of the Saccharothrix aerocolonigenes genome will be paramount to validating and refining the hypotheses presented herein.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. What is Tetronic acid?_Chemicalbook [chemicalbook.com]
Spectroscopic Data Interpretation for Saccharocarcin A: A Technical Guide
Disclaimer: Despite extensive research, the primary literature containing the specific quantitative ¹H and ¹³C NMR chemical shifts, coupling constants, and mass spectrometry fragmentation data for Saccharocarcin A, as determined in its original structure elucidation, is not publicly accessible. This guide will therefore provide an in-depth framework for the spectroscopic analysis of this compound based on its known chemical structure. The presented data tables contain expected chemical shift ranges for the structural motifs present in this compound and should be considered illustrative rather than experimentally determined values for this specific molecule.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the principles and methodologies for the spectroscopic analysis of complex macrocyclic lactones, using this compound as a prime example.
Introduction to this compound
This compound is a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. Its complex structure features a tetronic acid moiety, a macrocyclic ring, and a novel sugar-amide side chain. The elucidation of such intricate natural product structures relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For a molecule like this compound, a suite of 1D and 2D NMR experiments would be employed to assign all proton and carbon signals and to establish connectivity.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound would be complex, with signals spanning various regions corresponding to the different chemical environments of the protons. The following table summarizes the expected chemical shift ranges for the key structural motifs.
| Proton Type | Expected Chemical Shift (δ) ppm | Structural Motif |
| Olefinic Protons | 5.0 - 7.5 | C=CH |
| Protons on Oxygenated Carbons | 3.0 - 5.5 | CH-O |
| Anomeric Proton | 4.5 - 5.5 | O-CH-O (Sugar) |
| Aliphatic Protons | 0.8 - 2.5 | CH, CH₂, CH₃ |
| Amide Proton | 6.0 - 8.5 | NH-C=O |
| Protons adjacent to Carbonyl | 2.0 - 3.0 | CH-C=O |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are indicative of the functional groups attached to each carbon atom.
| Carbon Type | Expected Chemical Shift (δ) ppm | Structural Motif |
| Carbonyl Carbons | 160 - 220 | C=O (Ester, Amide, Ketone) |
| Olefinic Carbons | 100 - 150 | C=C |
| Oxygenated Carbons | 50 - 90 | C-O |
| Anomeric Carbon | 90 - 110 | O-C-O (Sugar) |
| Aliphatic Carbons | 10 - 50 | CH, CH₂, CH₃ |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) experiments would be crucial for obtaining structural information through fragmentation analysis.
Expected Mass Spectrometry Fragmentation
The fragmentation pattern of this compound in a tandem mass spectrum would be complex. Key fragmentation pathways would likely involve:
-
Loss of the sugar-amide side chain: This would be a prominent fragmentation, providing the mass of the aglycone.
-
Cleavage within the macrocyclic ring: This can occur at various points, particularly at ester linkages or adjacent to double bonds, providing information about the ring structure.
-
Fragmentation of the sugar moiety: Characteristic losses of water and smaller fragments from the sugar would help confirm its identity.
-
Decarboxylation: Loss of CO₂ from the tetronic acid moiety is also a possible fragmentation pathway.
| Precursor Ion (m/z) | Fragmentation | Resulting Fragment Ion (m/z) | Structural Information Gained |
| [M+H]⁺ or [M+Na]⁺ | Loss of sugar-amide | [Aglycone+H]⁺ or [Aglycone+Na]⁺ | Mass of the core macrocycle |
| [M+H]⁺ or [M+Na]⁺ | Cleavage of macrocycle | Various fragment ions | Connectivity within the macrocycle |
| [Sugar-amide+H]⁺ | Glycosidic bond cleavage | [Sugar+H]⁺ and [Amide+H]⁺ | Structure of the side chain |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of a complex natural product like this compound.
NMR Spectroscopy
-
Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the data.
-
1D NMR Experiments:
-
¹H NMR: To observe all proton signals.
-
¹³C NMR: To observe all carbon signals. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an ionization source like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
High-Resolution Mass Spectrometry (HRMS): The instrument is operated in full scan mode to accurately measure the mass-to-charge ratio (m/z) of the molecular ion. This data is used to calculate the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion of interest is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. The collision energy is varied to control the degree of fragmentation.
Visualizations
The following diagrams illustrate the logical workflows and potential signaling pathways related to the analysis of this compound.
Caption: Workflow for the isolation and structure elucidation of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Identifying Putative Therapeutic Targets for Saccharocarcin A: A Proposed Research Framework
Abstract: Saccharocarcin A is a macrocyclic lactone derived from the bacterium Saccharothrix aerocolonigenes. Originally identified for its antibacterial properties, its potential as an anticancer agent remains unexplored. Notably, the initial characterization studies in 1997 reported it as non-cytotoxic. However, the broader class of macrocyclic lactones has since been recognized for its diverse anticancer activities, often mediated through the modulation of key cellular signaling pathways. This document outlines a hypothetical, yet scientifically grounded, framework for the systematic investigation of this compound's anticancer potential and the identification of its putative therapeutic targets. We present a series of proposed experimental protocols, hypothetical data tables, and conceptual diagrams to guide future research in this area. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the discovery of novel oncology therapeutics from natural products.
Introduction: Re-evaluating this compound in an Oncological Context
This compound is a member of the macrocyclic lactone family of natural products, first isolated from Saccharothrix aerocolonigenes subsp. antibiotica. The initial biological screening revealed activity against several bacterial species, but no significant cytotoxicity against mammalian cells at the concentrations tested. Despite this, the producing organism, S. aerocolonigenes, is also the source of other potent antitumor agents, such as rebeccamycin, a topoisomerase I inhibitor. This suggests a genetic predisposition for producing compounds with anticancer potential.
Furthermore, numerous macrocyclic lactones have been demonstrated to exhibit significant anticancer effects by targeting critical cellular processes.[1] These compounds can inhibit cancer cell proliferation, metastasis, and angiogenesis through the regulation of multiple signaling pathways.[1] Given the advances in high-throughput screening and molecular biology since its discovery, a re-evaluation of this compound's bioactivity profile using modern oncological research methods is warranted.
This guide proposes a comprehensive research workflow to:
-
Systematically screen this compound for cytotoxic activity against a diverse panel of human cancer cell lines.
-
Identify putative molecular targets and elucidate the mechanism of action if anticancer activity is observed.
-
Establish a foundation for potential future preclinical and clinical development.
Proposed Experimental Workflow and Putative Targets
To investigate the anticancer potential of this compound, a multi-stage experimental approach is proposed. This workflow is designed to move from broad phenotypic screening to specific target identification and validation.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Saccharocarcin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a novel macrocyclic lactone with significant biological activity, produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. As a member of the tetronic acid class of natural products, this compound and its analogs are of considerable interest for their potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound from fermentation broth, compiled from published literature and established methodologies for the recovery of secondary metabolites from actinomycetes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference. This data is crucial for the design of effective extraction and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C67H101NO20 | [1] |
| Molecular Weight | 1240.5 g/mol | [1] |
| Appearance | White solid | [2] |
| Solubility | Soluble in ethanol, methanol (B129727), DMSO, and DMF. Limited water solubility. | [1][2] |
| Class | Macrocyclic Lactone (Tetronic Acid Analog) | [3][4] |
Experimental Workflow
The overall process for the isolation and purification of this compound is depicted in the following workflow diagram.
Caption: A schematic overview of the key stages involved in the production and purification of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the isolation and purification of this compound.
Fermentation of Saccharothrix aerocolonigenes
This protocol describes the cultivation of Saccharothrix aerocolonigenes subsp. antibiotica for the production of this compound. Peak production of the saccharocarcins has been reported to occur after approximately 95 hours of fermentation in a starch-rich medium.[3]
Materials:
-
Saccharothrix aerocolonigenes subsp. antibiotica culture
-
Seed culture medium (e.g., ISP2 medium)
-
Production medium (starch-rich)
-
Shake flasks or fermenter
-
Incubator shaker
Protocol:
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable seed medium (e.g., ISP2: 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L glucose, pH 7.2) with a stock culture of S. aerocolonigenes.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
-
-
Production Fermentation:
-
Prepare the production medium. A representative starch-rich medium composition is provided in Table 2.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C with vigorous aeration and agitation for 95-120 hours.
-
Monitor the fermentation by measuring pH, cell growth, and optionally, this compound production by analytical HPLC.
-
Table 2: Representative Starch-Rich Fermentation Medium
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2.0 |
| pH | 7.0-7.2 |
Extraction of this compound
This protocol details the extraction of this compound from the fermentation broth using solvent extraction.
Materials:
-
Fermentation broth
-
Centrifuge
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separation of Biomass:
-
Harvest the fermentation broth and centrifuge at 5,000-8,000 x g for 20 minutes to separate the mycelium from the supernatant. The majority of this compound is expected to be in the supernatant.
-
-
Solvent Extraction:
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
-
Concentration:
-
Combine the organic extracts.
-
Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Purification of this compound by HPLC
This protocol describes a two-step HPLC process for the purification of this compound from the crude extract.
Logical Relationship of Purification Steps
Caption: A flowchart illustrating the multi-step HPLC approach for purifying this compound.
A. Preparative HPLC
Materials:
-
Crude this compound extract
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size)
Protocol:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or DMSO.
-
HPLC Conditions:
-
Column: Preparative C18 column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 40% to 90% acetonitrile over 40 minutes is a suggested starting point.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 230 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC to identify those containing this compound.
B. Analytical HPLC for Final Purification and Purity Assessment
Materials:
-
This compound-containing fractions from preparative HPLC
-
Analytical HPLC system with a UV or PDA detector
-
Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Protocol:
-
Sample Preparation: Pool the fractions containing this compound from the preparative step and concentrate them under reduced pressure. Dissolve the residue in a suitable solvent.
-
HPLC Conditions:
-
Column: Analytical C18 column.
-
Mobile Phase A: Water with 0.1% formic acid (optional, for improved peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional).
-
Gradient: A slower, more shallow gradient around the elution point of this compound, for example, 60-80% acetonitrile over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 230 nm and 280 nm.
-
-
Purity Assessment: Collect the main peak corresponding to this compound. Re-inject a small amount of the purified sample to confirm its purity, which should ideally be >95%.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained during the purification process.
Table 3: Purification Summary of this compound
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield (%) |
| Crude Extract | 100 | ||
| Preparative HPLC Pool | |||
| Final Purified Product | >95% |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the isolation and purification of this compound from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica. Adherence to these methodologies, with potential optimization based on available equipment and specific experimental outcomes, should enable the successful recovery of high-purity this compound for further research and development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Screening and purification of natural products from actinomycetes that affect the cell shape of fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Culturing Saccharothrix aerocolonigenes for Optimal Saccharocarcin A Production: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saccharocarcin A, a complex macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, has demonstrated notable antibiotic properties. This document provides detailed application notes and experimental protocols for the cultivation of Saccharothrix aerocolonigenes to achieve optimal production of this compound. The protocols outlined below are based on established methodologies for actinomycete fermentation and secondary metabolite extraction, tailored with specific findings for Saccharothrix species.
Data Presentation: Culture Conditions for Saccharothrix Species
The following table summarizes culture conditions reported for Saccharothrix species, providing a baseline for optimizing this compound production.
| Parameter | Saccharothrix aerocolonigenes subsp. antibiotica (for Saccharocarcins) | Saccharothrix yanglingensis (for antimicrobial metabolites) | Lentzea aerocolonigenes (Synonym) | Recommended Starting Conditions for this compound |
| Carbon Source | Starch-rich medium[1] | Not specified | Glucose (4.0 g/L)[2] | Soluble Starch (20 g/L) |
| Nitrogen Source | Not specified | Not specified | Yeast Extract (4.0 g/L)[2] | Yeast Extract (5.0 g/L) |
| Additional Media Components | Not specified | Rapeseed meal (4 g/L), KH₂PO₄ (0.1 g/L), MgSO₄·7H₂O (0.6 g/L)[3] | Malt Extract (10.0 g/L), CaCO₃ (2.0 g/L)[2] | K₂HPO₄ (1.0 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.5 g/L), CaCO₃ (2.0 g/L) |
| Initial pH | Not specified | 7.0[3] | Not specified | 7.0 |
| Temperature | Not specified | 25°C[3] | 28°C[2] | 28°C |
| Agitation | Not specified | 100 rpm[3] | Not specified | 150-200 rpm |
| Incubation Time | 95 hours (peak production)[1] | Not specified | Not specified | 96-120 hours |
Experimental Protocols
Protocol 1: Inoculum Preparation
A two-stage seed culture protocol is recommended to ensure a healthy and abundant inoculum for the production phase.
-
Stage 1: Spore Suspension Preparation
-
Culture Saccharothrix aerocolonigenes on a suitable agar (B569324) medium (e.g., GYM Streptomyces Agar) at 28°C for 7-10 days until sporulation is observed.
-
Aseptically scrape the surface of the agar plate with a sterile loop and suspend the spores in sterile distilled water containing 0.01% (v/v) Tween 80.
-
Vortex the suspension vigorously to ensure homogeneity.
-
Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.
-
-
Stage 2: Seed Culture
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the spore suspension to a final concentration of 1% (v/v).
-
Incubate the flask at 28°C on a rotary shaker at 180 rpm for 48-72 hours.
-
Protocol 2: Production of this compound
This protocol outlines the fermentation process for the production of this compound in a laboratory-scale fermenter.
-
Production Medium Preparation
-
Prepare the production medium with the following composition (per liter):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
NaCl: 0.5 g
-
CaCO₃: 2 g
-
-
Adjust the initial pH of the medium to 7.0 before sterilization.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Fermentation
-
Inoculate the production medium with the seed culture (from Protocol 1) at a 5% (v/v) ratio.
-
Incubate the culture at 28°C.
-
Maintain agitation at 150-200 rpm and provide sterile aeration. The optimal aeration rate should be determined empirically but can be started at 1 vvm (volume of air per volume of medium per minute).
-
Monitor the fermentation for 96-120 hours. Peak production of saccharocarcins has been reported at 95 hours.[1]
-
Protocol 3: Extraction and Quantification of this compound
This protocol describes the extraction of this compound from the fermentation broth and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).
-
Extraction
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 15 minutes.
-
This compound is a large, complex molecule (C67H101NO20) and is soluble in solvents like ethanol (B145695) and methanol (B129727).[4] Therefore, extract the supernatant with an equal volume of ethyl acetate (B1210297) or n-butanol twice.
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Extract the mycelial pellet with methanol or acetone (B3395972) to recover any intracellular product. Evaporate the solvent and combine the residue with the supernatant extract.
-
Dissolve the dried crude extract in a known volume of methanol for HPLC analysis.
-
-
Quantification by HPLC
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point for separating complex natural products. A specific gradient should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of a purified sample of this compound.
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the crude extract.
-
Mandatory Visualizations
Experimental Workflow
Caption: A streamlined workflow for the production and analysis of this compound.
Hypothetical this compound Biosynthesis Regulation
While the specific signaling pathway for this compound biosynthesis is not fully elucidated, a general model for secondary metabolite regulation in actinomycetes can be proposed. This often involves a two-component system and a cascade of regulatory proteins that respond to nutritional cues and cellular stress, ultimately activating the biosynthetic gene cluster.
Caption: A proposed regulatory cascade for this compound biosynthesis.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lentzea aerocolonigenes C-38383-RK2 | DSM 44217, ATCC 39243 | BacDiveID:13300 [bacdive.dsmz.de]
- 3. Influence of the Medium Composition and the Culture Conditions on Surfactin Biosynthesis by a Native Bacillus subtilis natto BS19 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Standard Operating Procedures for In Vitro Testing of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Saccharocarcin A is a novel macrocyclic lactone with potential anti-cancer properties.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its effects on cancer cell viability, proliferation, and the underlying cellular signaling pathways. The following procedures are designed to ensure reproducibility and accuracy in assessing the anti-cancer efficacy of this compound. A variety of in vitro assays are available to assess the anti-cancer properties of compounds, including those that measure cell viability, apoptosis, and cell migration.[3][4][5][6]
Hypothesized Mechanism of Action:
This compound is hypothesized to exert its anti-cancer effects by inhibiting the mTORC1 signaling pathway, a central regulator of cell growth and metabolism that is often hyperactivated in cancer.[7] This inhibition is thought to occur through the indirect suppression of the upstream kinase Akt, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.[8] The mTORC1 pathway, when active, promotes the production of lipids and other molecules necessary for cell growth.[7] By inhibiting this pathway, this compound is expected to reduce cell proliferation and survival.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability in response to potential therapeutic agents.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[12]
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Data Presentation:
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HepG2 | 24 | |
| 48 | ||
| 72 | ||
| Ovcar-3 | 24 | |
| 48 | ||
| 72 | ||
| M-14 | 24 | |
| 48 | ||
| 72 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.[12]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
Table 2: Apoptotic and Necrotic Cell Percentages after this compound Treatment
| Treatment | Quadrant | % of Cells |
| Control | Q1 (Necrotic) | |
| Q2 (Late Apoptotic) | ||
| Q3 (Viable) | ||
| Q4 (Early Apoptotic) | ||
| This compound | Q1 (Necrotic) | |
| Q2 (Late Apoptotic) | ||
| Q3 (Viable) | ||
| Q4 (Early Apoptotic) |
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axxam.com [axxam.com]
- 5. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Comprehensive In Vitro Biology, Assay & Screening Services | CRO [aurigeneservices.com]
- 7. Major Cellular Signaling Pathway Contributes To Cancers | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 8. Signaling Pathways | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Effect of Saccharin and Caffeine on Antiproliferative Activity in Human Ovarian Carcinoma Ovcar-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Susceptibility Testing of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A belongs to a family of novel macrocyclic lactones produced by Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] These compounds have demonstrated activity against a range of bacteria, including Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[1] To facilitate further research and development of this compound as a potential antibacterial agent, standardized protocols for evaluating its efficacy are essential.
These application notes provide detailed methodologies for determining the antibacterial susceptibility of microorganisms to this compound. The primary protocols covered are Minimum Inhibitory Concentration (MIC) determination via broth microdilution and time-kill kinetic assays. These methods are fundamental in preclinical assessment of new antimicrobial compounds. While specific data for this compound is not publicly available, this document provides robust, adaptable protocols and data presentation templates to guide researchers in their investigations.
Data Presentation
Quantitative data from antibacterial susceptibility testing should be organized for clarity and comparative analysis. The following tables are templates for recording experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | Notes |
| Staphylococcus aureus | e.g., 29213 | |||
| Micrococcus luteus | e.g., 4698 | |||
| Enterococcus faecalis | e.g., 29212 | |||
| Escherichia coli | e.g., 25922 | |||
| Pseudomonas aeruginosa | e.g., 27853 |
Table 2: Time-Kill Kinetics of this compound against a Representative Bacterial Strain (e.g., S. aureus)
| Time (hours) | Growth Control (Log10 CFU/mL) | This compound at 1x MIC (Log10 CFU/mL) | This compound at 2x MIC (Log10 CFU/mL) | This compound at 4x MIC (Log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
The following are standardized protocols that can be adapted for testing this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field.[3][4]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[5][6][7]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[8]
-
-
Preparation of this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate.
-
Typically, 100 µL of CAMHB is added to wells 2 through 12.
-
Add 200 µL of the starting concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume in each well to 110 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[9] This can be assessed visually or with a microplate reader. The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
-
Protocol 2: Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.[10][11]
Materials:
-
This compound stock solution
-
Bacterial strain at logarithmic growth phase
-
CAMHB
-
Sterile flasks or tubes
-
Incubator shaker (35 ± 2°C)
-
Micropipettes and sterile tips
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute this culture to a final concentration of approximately 5 x 10⁵ CFU/mL in several flasks, one for each condition to be tested.
-
-
Exposure to this compound:
-
Add this compound to the flasks at different multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask with no antibiotic.
-
-
Sampling and Viable Cell Counting:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[10]
-
Perform serial ten-fold dilutions of the aliquot in sterile cold saline.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[10] A bacteriostatic effect is observed when there is a <3-log10 reduction in the bacterial count over 24 hours.
-
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for antibacterial susceptibility testing.
Caption: Workflow for Antibacterial Susceptibility Testing.
Potential Mechanisms of Action
The specific mechanism of action for this compound is not yet fully elucidated. However, many antibiotics target key bacterial cellular processes. This diagram illustrates common targets for antibacterial agents.
Caption: Potential Bacterial Targets of Antibiotics.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. apec.org [apec.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. linnaeusbio.com [linnaeusbio.com]
Asymmetric Total Synthesis of Saccharocarcin A Core Structure: A Review of a Synthetic Challenge
Despite its intriguing structure and potential biological activity, a completed asymmetric total synthesis of the Saccharocarcin A core structure has not yet been reported in peer-reviewed scientific literature. This complex natural product, a macrocyclic lactone with a dense array of stereocenters, presents a formidable challenge to synthetic chemists. The absence of a published synthetic route precludes the creation of detailed application notes and experimental protocols as requested.
This compound belongs to a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes. These compounds have been noted for their antibacterial activity. The intricate architecture of the this compound core, characterized by a large macrolide ring, multiple stereogenic centers, and sensitive functional groups, places it in a category of highly complex natural products that test the limits of modern synthetic methodology.
The Synthetic Void
A comprehensive search of the chemical literature, including major databases and journals, reveals no published accounts of a successful total synthesis of this compound or its aglycone core. While synthetic efforts towards various complex natural products are frequently published, this compound appears to be a target that is yet to be conquered and disclosed in the public domain.
This lack of a synthetic precedent means that key information required for the generation of detailed protocols and application notes, such as:
-
Key strategic bond disconnections
-
Stereocontrolling reactions
-
Protecting group strategies
-
Detailed experimental procedures for key transformations
-
Quantitative data (yields, enantiomeric excess, diastereomeric ratios)
is currently unavailable.
Hypothetical Synthetic Workflow
While a specific, validated synthetic route cannot be provided, a hypothetical retrosynthetic analysis can illustrate the challenges and potential strategies that a research group might employ. This logical relationship can be visualized as follows:
Caption: A generalized retrosynthetic workflow for a complex macrolide like this compound.
This hypothetical approach would likely involve a convergent strategy, where two or more complex fragments are synthesized independently and then coupled together. Key challenges in such a synthesis would include:
-
Asymmetric Synthesis of Fragments: The construction of the fragments would require the use of asymmetric catalysis, chiral pool synthesis, or substrate-controlled diastereoselective reactions to install the numerous stereocenters with high fidelity.
-
Fragment Coupling: The union of the fragments would necessitate a robust and high-yielding coupling reaction, such as a Suzuki, Stille, or Nozaki-Hiyama-Kishi coupling.
-
Macrocyclization: The formation of the large ring is often a low-yielding and challenging step. Reactions such as ring-closing metathesis or macrolactonization would be prime candidates.
-
Glycosylation: The attachment of the sugar moieties would need to be performed stereoselectively and late in the synthesis to avoid complicating earlier steps.
Conclusion for Researchers
For researchers, scientists, and drug development professionals interested in this compound, the current state of the field indicates that this molecule remains an "open" target. The development of a total synthesis would be a significant achievement and would enable:
-
Confirmation of the absolute stereochemistry.
-
The synthesis of analogues for structure-activity relationship (SAR) studies.
-
The production of larger quantities of the material for further biological evaluation.
Until a total synthesis is reported, detailed protocols and application notes for its chemical synthesis cannot be developed. The scientific community awaits the first successful ascent of this synthetic mountain.
Application Notes and Protocols for the Synthesis and Evaluation of Novel Saccharocarcin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the synthesis of novel Saccharocarcin A derivatives and the subsequent evaluation of their structure-activity relationships (SAR). Due to the limited availability of published data on the chemical modification of this compound, this guide presents a series of proposed synthetic strategies and standardized protocols. The quantitative data herein is illustrative and intended to serve as a template for the presentation of experimental results.
Introduction to this compound
This compound is a macrocyclic lactone with a tetronic acid moiety, originally isolated from the fermentation broth of Saccharothrix aerocolonigenes.[1][2] It has demonstrated antibacterial activity against Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus, as well as against Chlamydia trachomatis.[2] The complex structure of this compound presents multiple sites for chemical modification, offering the potential to generate derivatives with improved potency, altered spectrum of activity, and optimized pharmacokinetic properties.
Key Structural Features for Derivatization:
-
Hydroxyl Groups: The sugar moieties and the macrocyclic core contain several hydroxyl groups that can be targeted for esterification, etherification, or glycosylation.
-
Tetronic Acid Moiety: The enol of the tetronic acid can be a site for acylation or alkylation.
-
Amide Linkage: The amide bond connecting the sugar to the macrocycle could potentially be modified, though this may be more synthetically challenging.
-
Double Bonds: The double bonds within the macrocycle could be subjected to hydrogenation or other addition reactions.
Proposed Synthesis of this compound Derivatives
The following protocols outline hypothetical synthetic routes for generating a library of this compound derivatives for SAR studies.
General Experimental Procedures
Materials and Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light or by staining. Purification of derivatives can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). The structure of all synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 1: Acylation of Hydroxyl Groups
This protocol describes the synthesis of ester derivatives of this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Acylating Agent: Add the desired acyl chloride or anhydride (B1165640) (1.1-1.5 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Alkylation of the Tetronic Acid Moiety
This protocol describes the O-alkylation of the enolic hydroxyl group of the tetronic acid.
-
Deprotonation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF. Cool the solution to 0 °C and add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents).
-
Addition of Alkylating Agent: After stirring for 30 minutes, add the alkylating agent (e.g., an alkyl halide) (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Work-up: Carefully quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by chromatography.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives should be evaluated for their biological activity to establish a clear SAR.
Antibacterial Activity Assays
The primary biological evaluation for this compound derivatives will be their antibacterial activity.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Culture Preparation: Grow bacterial strains in appropriate broth medium overnight at 37°C.
-
Compound Preparation: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (B87167) (DMSO).
-
Microdilution Assay: In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical SAR Data
The following table presents a hypothetical summary of the antibacterial activity of a series of this compound derivatives. This data is for illustrative purposes to demonstrate how SAR data can be presented.
| Compound | R¹ (at C-4" of sugar) | R² (at C-3 of tetronic acid) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. M. luteus |
| This compound | -OH | -H | 8 | 4 |
| SA-001 | -OAc | -H | 4 | 2 |
| SA-002 | -OBz | -H | 2 | 1 |
| SA-003 | -OH | -CH₃ | 16 | 8 |
| SA-004 | -OH | -CH₂CH₃ | 32 | 16 |
| SA-005 | -OAc | -CH₃ | 8 | 4 |
Interpretation of Hypothetical Data:
-
Acylation of the C-4" hydroxyl group (SA-001 and SA-002) appears to enhance antibacterial activity, with the benzoyl group being more favorable than the acetyl group.
-
Alkylation of the tetronic acid moiety (SA-003 and SA-004) seems to be detrimental to the activity.
-
The combination of a favorable modification at the sugar and an unfavorable modification at the tetronic acid (SA-005) results in activity similar to the parent compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: General workflow for the synthesis and SAR studies of this compound derivatives.
Hypothetical Signaling Pathway
The following diagram depicts a hypothetical signaling pathway that could be inhibited by this compound derivatives, leading to bacterial cell death. The exact mechanism of action of this compound is not yet fully elucidated.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing In Vivo Efficacy Studies of Saccharocarcin A in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Saccharocarcin A is a novel macrocyclic lactone with potential anti-tumor properties.[1][2] These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies of this compound in mouse models of cancer. The following protocols are based on established methodologies for preclinical cancer research and are intended to be adapted based on preliminary in vitro data and specific research questions.[3][4][5][6]
Hypothetical Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is still under investigation, we can hypothesize its involvement in a critical cancer-related signaling pathway for the purpose of study design. Drawing parallels from other anti-cancer agents, we propose that this compound may act as an inhibitor of a key Tumor Proliferation Kinase (TPK1), which is downstream of a Receptor Tyrosine Kinase (RTK) and leads to the activation of transcription factors promoting cell proliferation and survival.
Caption: Hypothetical signaling pathway of TPK1 and its inhibition by this compound.
Quantitative Data Summary
The following tables provide a template for summarizing pharmacokinetic and efficacy data for this compound. Researchers should populate these tables with their experimental data.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| t½ (half-life) | 1.5 hours | 5.9 hours |
| Cmax (peak plasma concentration) | 8.24 µg/mL | 1.72 µg/mL |
| Tmax (time to Cmax) | 0.25 hours | 1.0 hour |
| AUC (Area Under the Curve) | 3.61 hrµg/mL | 7.25 hrµg/mL |
| Bioavailability (F%) | N/A | 50.4% |
| Data is illustrative and should be replaced with experimental findings.[3] |
Table 2: Summary of Efficacy Studies for this compound in a Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | PO | Daily | 0% |
| This compound | 10 | PO | Daily | 35% |
| This compound | 20 | PO | Daily | 58% |
| This compound | 40 | PO | Daily | 75% |
| Reference Compound | 15 | PO | Daily | 65% |
| Data is illustrative and should be replaced with experimental findings.[3] |
Experimental Protocols
Mouse Model Selection and Tumor Implantation
Objective: To establish a reliable tumor model for evaluating the in vivo efficacy of this compound.
Protocol:
-
Animal Model: Utilize immunodeficient mice such as nude (NU/J) or SCID mice, which are suitable hosts for human cancer cell line xenografts.[7][8] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
-
Cell Line Selection: Choose a human cancer cell line (e.g., NCI-H460 for lung cancer, MDA-MB-231 for breast cancer) with a known sensitivity to anti-proliferative agents.
-
Tumor Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers.
-
Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[3]
-
Formulation and Administration of this compound
Objective: To prepare and administer this compound to the tumor-bearing mice.
Protocol:
-
Formulation: For oral administration, formulate this compound in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water. For intraperitoneal (IP) injection, a suitable vehicle may be 10% DMSO, 40% PEG300, and 50% PBS.[3] Prepare the formulation fresh daily and protect it from light.
-
Administration Routes:
-
Oral (PO): Administer the formulation using oral gavage at a volume not exceeding 10 mL/kg.[3]
-
Intraperitoneal (IP): Inject the solution into the peritoneal cavity at a volume of approximately 10 mL/kg.[3]
-
Intravenous (IV): For pharmacokinetic studies, administer via the tail vein at a volume of about 5 mL/kg.[3]
-
In Vivo Efficacy Study Design and Monitoring
Objective: To assess the anti-tumor activity of this compound in the established mouse model.
Protocol:
-
Group Allocation:
-
Group 1: Vehicle Control (receives the formulation vehicle only).
-
Group 2-4: this compound at low, medium, and high doses (e.g., 10, 20, 40 mg/kg).
-
Group 5: Reference Compound (a standard-of-care therapeutic for the chosen cancer type).
-
-
Dosing Regimen: Administer the treatment daily (or as determined by preliminary toxicity studies) for a period of 21 days.[4]
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[3]
Data Analysis
Objective: To statistically analyze the collected data to determine the efficacy of this compound.
Protocol:
-
Plot tumor volume and body weight data as the mean ± standard error of the mean (SEM).
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.
-
Use statistical tests such as ANOVA with post-hoc comparisons to determine the statistical significance of differences in tumor volume and body weight between groups.[5]
-
For survival studies, use Kaplan-Meier analysis with the log-rank test to determine statistical significance.[5]
Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical in vivo xenograft efficacy study.
Caption: Workflow for a typical in vivo xenograft efficacy study.[3]
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Cell Line Efficacy Studies [jax.org]
Application Note: Quantification of Saccharocarcin A in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Saccharocarcin A in human plasma. Due to the limited availability of specific published methods for this compound, this document provides a representative protocol based on established best practices for the bioanalysis of complex molecules in biological matrices.[1][2][3][4] The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers the high selectivity and sensitivity required for pharmacokinetic and toxicokinetic studies.[3][5]
Introduction
This compound is a macrocyclic lactone with potential therapeutic applications.[6] To support drug development efforts, a reliable method for its quantification in complex biological matrices such as plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.[7] LC-MS/MS is the preferred technique for such bioanalytical assays due to its superior sensitivity, specificity, and speed.[1][8] This note outlines a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method was employed for its simplicity and effectiveness in removing the majority of plasma proteins.[1]
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column to retain the analyte and separate it from endogenous matrix components.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 20 0.5 20 3.0 95 4.0 95 4.1 20 | 5.0 | 20 |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantitative analysis.
-
MS System: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
MRM Transitions (Hypothetical): Note: These values are hypothetical and would need to be determined experimentally by infusing the this compound standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | 25 |
| Internal Standard | [M+H]+ | Fragment 1 | 25 |
Method Validation Summary
The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The following tables summarize representative data for key validation parameters.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 95 | 90 - 110 |
| High QC | 800 | 85 - 95 | 90 - 110 |
Visual Protocols
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
This application note provides a representative LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, utilizing protein precipitation and reversed-phase UPLC with tandem mass spectrometry, serves as a solid foundation for the development and validation of a robust bioanalytical assay suitable for regulated drug development studies. Researchers should perform full validation to ensure the method meets the required performance characteristics for their specific application.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jetir.org [jetir.org]
- 4. iajps.com [iajps.com]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices | Semantic Scholar [semanticscholar.org]
- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving Saccharocarcin A Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the fermentation yield of Saccharocarcin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound in fermentation?
A1: The production of this compound, a polyketide metabolite from Saccharothrix species, is influenced by a combination of nutritional and physical factors. Key parameters to control include the composition of the fermentation medium (specifically carbon and nitrogen sources), initial pH, fermentation temperature, aeration, and agitation speed.
Q2: What is a suitable basal medium for this compound fermentation?
A2: While a universally optimal medium does not exist, a good starting point for Saccharothrix fermentations, including for this compound production, is a starch-rich medium. Peak production of saccharocarcins has been observed in such media.[1] For a more defined starting point, the ISP2 medium, consisting of yeast extract, malt (B15192052) extract, and glucose, is commonly used for the cultivation of Saccharothrix species.[2]
Q3: What are the optimal physical parameters for this compound fermentation?
A3: Based on studies of related Saccharothrix species, an initial pH of around 7.0 and a temperature of approximately 25°C are often optimal for secondary metabolite production.[3][4] Agitation and aeration are also critical, with typical shaker speeds ranging from 100 to 250 rpm.[1][4]
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. A reversed-phase C18 column with a mobile phase gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a suitable buffer is typically employed. Detection is commonly achieved using a UV detector at the wavelength of maximum absorbance for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Inappropriate Medium Composition: Suboptimal carbon or nitrogen sources can significantly limit production. | Systematically evaluate different carbon sources (e.g., soluble starch, glucose, fructose) and nitrogen sources (e.g., soybean meal, yeast extract, peptone). A "one-factor-at-a-time" (OFAT) approach or Response Surface Methodology (RSM) can be employed for optimization.[5] |
| Suboptimal pH: The pH of the medium can drift out of the optimal range for biosynthesis. | Monitor the pH throughout the fermentation and adjust as necessary. The optimal initial pH for secondary metabolite production in a Saccharothrix strain has been found to be 7.0.[1][4] | |
| Incorrect Fermentation Temperature: Temperature can affect both microbial growth and enzyme activity. | Maintain a constant temperature throughout the fermentation. For a related Saccharothrix species, the optimal temperature for antimicrobial production was determined to be 25°C.[3][4] | |
| Insufficient Aeration or Agitation: Poor oxygen transfer can limit the production of secondary metabolites. | Optimize the shaking speed and the filling volume of the flask to ensure adequate aeration. For a Saccharothrix strain, a rotary speed of 100 rpm and a medium volume of 90 mL in a 250 mL flask were found to be optimal.[1][4] | |
| Slow or No Microbial Growth | Poor Inoculum Quality: The age and viability of the seed culture are critical for a successful fermentation. | Use a fresh and actively growing seed culture. For a related Saccharothrix strain, an inoculum volume of 15.8% was found to be optimal.[1][4] |
| Presence of Inhibitory Substances: Components of the medium or metabolic byproducts could be inhibiting growth. | Ensure all medium components are of high quality and consider potential inhibitory effects of complex media sources. | |
| Foaming in the Fermentor | High Protein Content in Medium: Media rich in proteins, such as those containing soybean meal or peptone, can lead to foaming. | Add an antifoaming agent at the beginning of the fermentation or as needed. |
| Contamination | Non-sterile Equipment or Medium: Introduction of foreign microorganisms can outcompete the production strain or degrade the product. | Ensure all equipment and media are properly sterilized. Maintain aseptic techniques during inoculation and sampling. |
Experimental Protocols
Shake-Flask Fermentation Protocol for Saccharothrix sp.
This protocol is a general guideline for the shake-flask fermentation of Saccharothrix species for the production of secondary metabolites like this compound.
1. Seed Culture Preparation:
-
Prepare a seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose, pH 7.2).[2]
-
Inoculate the seed medium with a pure culture of Saccharothrix sp. from an agar (B569324) plate.
-
Incubate at 28-30°C on a rotary shaker at 150-250 rpm for 2-3 days until good growth is observed.[1][2]
2. Production Medium Preparation:
-
Prepare the production medium. An example of an optimized medium for a Saccharothrix strain contains 15 g/L apple pomace, 4 g/L rapeseed meal, 0.1 g/L KH2PO4, and 0.6 g/L MgSO4·7H2O.[1][4] Alternatively, a starch-rich medium can be used.[1]
-
Dispense the medium into shake flasks (e.g., 90 mL in 250 mL flasks).[1][4]
-
Sterilize the flasks by autoclaving.
3. Inoculation and Fermentation:
-
Inoculate the production medium with the seed culture (e.g., 15.8% v/v).[1][4]
-
Incubate the flasks at the optimal temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm).[1][4]
-
Ferment for the desired period, with peak production of saccharocarcins reported at around 95 hours.[1]
4. Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals to monitor cell growth, pH, and this compound concentration.
-
Analyze the this compound concentration using HPLC.
HPLC Method for this compound Quantification
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness.
-
Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis.
Chromatographic Conditions (General Guidance):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or methanol (B129727) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound.
Data Presentation
Table 1: Optimized Fermentation Parameters for a Saccharothrix Strain
This table summarizes the optimized fermentation conditions for the production of antimicrobial metabolites by Saccharothrix strain Hhs.015T, which can serve as a starting point for optimizing this compound production.[1][4]
| Parameter | Optimized Value |
| Initial pH | 7.0 |
| Temperature | 25°C |
| Medium Volume | 90 mL in 250 mL flask |
| Rotary Speed | 100 rpm |
| Inoculation Volume | 15.8% |
Table 2: Optimized Medium Composition for a Saccharothrix Strain
This table shows an optimized, cost-effective medium for the production of antimicrobial metabolites by Saccharothrix strain Hhs.015T.[1][4]
| Component | Concentration (g/L) |
| Apple Pomace | 15 |
| Rapeseed Meal | 4 |
| KH2PO4 | 0.1 |
| MgSO4·7H2O | 0.6 |
Visualizations
Biosynthetic Pathway and Optimization Logic
The following diagram illustrates the general logic for troubleshooting low fermentation yield and the simplified biosynthetic origin of polyketides like this compound.
Caption: Troubleshooting workflow for low this compound yield and its biosynthetic origin.
Experimental Workflow for Fermentation Optimization
This diagram outlines a typical experimental workflow for optimizing this compound fermentation.
Caption: Experimental workflow for optimizing this compound fermentation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the total synthesis of Saccharocarcin A
Disclaimer: As of this writing, a complete, published total synthesis of Saccharocarcin A has not been identified in a comprehensive literature search. Therefore, this guide is constructed based on established synthetic challenges for its constituent fragments and analogous natural products. The troubleshooting advice and protocols provided are predictive and aim to address the key hurdles a researcher would likely encounter in such a synthetic endeavor.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents three major strategic hurdles:
-
Stereocontrolled synthesis of the complex aglycone: This involves the construction of a highly substituted tetronic acid moiety embedded within a macrocyclic lactone, requiring precise control of multiple stereocenters.
-
Assembly of the trisaccharide side chain: The synthesis of the unique trisaccharide, containing L-rhodinose and a 2-deoxy-L-fucose derivative, is complicated by the need for stereoselective formation of β-glycosidic linkages and the inherent instability of 2-deoxy glycosyl donors.
-
Glycosylation of the macrocyclic aglycone: Attaching the large oligosaccharide to the sterically hindered hydroxyl group of the macrocyclic lactone is a significant challenge, with a high potential for low yields.
Q2: I am encountering low yields during the macrolactonization to form the aglycone, with significant formation of dimers and oligomers. How can I improve the yield of the desired macrocycle?
A2: The formation of intermolecular reaction products is a classic problem in macrocyclization. To favor the intramolecular cyclization, high-dilution conditions are essential. This can be achieved by the slow addition of the seco-acid precursor to a large volume of refluxing solvent using a syringe pump. The choice of macrolactonization conditions is also critical. While Yamaguchi and Shiina macrolactonizations are commonly employed, the specific substrate may require careful optimization of the coupling reagents, base, and temperature to minimize side reactions like epimerization.
Q3: The stereoselectivity of my glycosylation reactions to form the trisaccharide is poor, particularly for the β-linkages of the 2-deoxy sugars. What strategies can I employ to improve this?
A3: Achieving high stereoselectivity in 2-deoxyglycosylations is a well-known challenge due to the lack of a participating group at the C-2 position. The outcome is often dependent on the solvent, temperature, and the nature of the glycosyl donor. To favor the formation of β-glycosides, consider the following:
-
Use of participating solvents: Solvents like acetonitrile (B52724) can participate in the reaction to favor the formation of the β-anomer.
-
Low temperatures: Performing the reaction at low temperatures can help to favor the kinetic product.
-
Glycosyl donor selection: The use of glycosyl donors with specific leaving groups (e.g., sulfoxides, trichloroacetimidates) and protecting groups can influence the stereochemical outcome. For particularly challenging couplings, consider the use of glycosyl donors with a temporary participating group at C-2 that can be removed later.
Q4: I am struggling with the final glycosylation of the aglycone. The reaction is sluggish and gives low yields. What can I do?
A4: Glycosylation of sterically hindered alcohols is notoriously difficult.[1][2][3] Success often depends on finding the right combination of a highly reactive glycosyl donor and carefully optimized reaction conditions. Consider using a highly reactive glycosyl donor, such as a trichloroacetimidate (B1259523) or a glycosyl fluoride, activated with a strong Lewis acid (e.g., TMSOTf, BF₃·OEt₂). The protecting groups on both the aglycone and the oligosaccharide can also have a significant impact on reactivity, so it may be necessary to screen different protecting group patterns. In some cases, a change in the solvent system can also dramatically improve yields.
Troubleshooting Guides
Aglycone Synthesis: Macrolactonization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of monomeric macrolactone; high yield of dimers/oligomers | Concentration of seco-acid is too high, favoring intermolecular reactions. | Employ high-dilution conditions. Use a syringe pump to add the seco-acid solution over several hours to a large volume of refluxing solvent (e.g., toluene (B28343), THF). |
| Epimerization of stereocenters adjacent to the carbonyl group | Use of a strong base (e.g., excess DMAP) or high temperatures during macrolactonization. | Screen different macrolactonization conditions. Consider milder methods like the Shiina macrolactonization. Optimize the amount of base and reaction temperature. |
| Failure of reaction to proceed to completion | Insufficiently activated carboxylic acid. Steric hindrance around the alcohol. | Use a more powerful coupling reagent (e.g., Yamaguchi reagent, HATU). If sterically hindered, consider a different synthetic route that forms the lactone at an earlier, less hindered stage. |
Oligosaccharide Synthesis: Stereoselective Glycosylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of anomeric mixtures (α and β) | Lack of neighboring group participation (especially for 2-deoxy sugars). Non-optimal reaction conditions. | For 1,2-trans glycosides, use a participating protecting group at C-2 (e.g., acetate, benzoate). For 1,2-cis glycosides, use a non-participating group (e.g., benzyl (B1604629) ether) and optimize solvent (e.g., diethyl ether) and temperature. |
| Low yield of desired glycosidic linkage | Low reactivity of glycosyl donor or acceptor. Steric hindrance. | Use a more reactive glycosyl donor (e.g., trichloroacetimidate, sulfoxide). Increase the temperature, but monitor for decomposition. Ensure protecting groups do not sterically encumber the reaction site. |
| Orthoester formation as a major byproduct | Use of participating acyl groups at C-2 with highly reactive glycosyl donors. | Switch to a less participating group or a different class of glycosyl donor. Optimize the reaction conditions (e.g., lower temperature, different Lewis acid). |
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Macrolactonization (Yamaguchi Conditions)
-
Preparation of the Seco-Acid Solution: Dissolve the hydroxy acid (1.0 equiv) in anhydrous THF to a concentration of 0.01 M.
-
Preparation of the Reaction Flask: To a separate flask containing a large volume of anhydrous toluene (to achieve a final concentration of <0.005 M) under an argon atmosphere, add 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and triethylamine (B128534) (2.0 equiv). Heat the solution to reflux.
-
Slow Addition: Using a syringe pump, add the solution of the hydroxy acid to the refluxing toluene solution over a period of 4-8 hours.
-
Reaction Monitoring: After the addition is complete, add DMAP (4.0 equiv) to the reaction mixture and continue to stir at reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, quench with a saturated aqueous solution of NaHCO₃, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Stereoselective β-Glycosylation using a Glycosyl Trichloroacetimidate Donor
-
Preparation of Reactants: In a flame-dried flask under an argon atmosphere, dissolve the glycosyl acceptor (1.0 equiv) and the glycosyl trichloroacetimidate donor (1.2 equiv) in anhydrous dichloromethane (B109758) (DCM). Add freshly activated molecular sieves (4 Å).
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Initiation: Add a solution of the Lewis acid catalyst (e.g., TMSOTf, 0.1-0.3 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite. Wash the filtrate with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow diagram illustrating the key stages and associated challenges in the proposed total synthesis of this compound.
Caption: A troubleshooting decision tree for overcoming common issues in macrolactonization reactions.
References
Technical Support Center: Saccharocarcin A Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Saccharocarcin A and the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a novel macrocyclic lactone antibiotic belonging to the tetronic acid class of compounds.[1][2] Its complex structure is characterized by a large lactone ring, a tetronic acid moiety, and multiple glycosidic linkages to various sugar units. The molecular formula of this compound is C₆₇H₁₀₁NO₂₀ and it has a molecular weight of 1240.5 g/mol .[2][3] Understanding these structural features is crucial for predicting its stability and potential degradation pathways.
Q2: What are the primary factors that can affect the stability of this compound?
Based on its chemical structure, the stability of this compound is likely influenced by several factors:
-
pH: The presence of a lactone (cyclic ester) and glycosidic bonds makes it susceptible to hydrolysis under both acidic and basic conditions. The amide linkage is also prone to hydrolysis, particularly at extreme pH values.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.
-
Light: The presence of conjugated double bonds in the macrocyclic ring suggests potential photosensitivity, leading to isomerization or photo-degradation.
-
Oxidizing agents: The double bonds and other electron-rich moieties in the molecule can be targets for oxidation.
Q3: What are the potential degradation products of this compound?
While specific degradation products have not been extensively reported in the literature, based on the structure of this compound, the following are plausible degradation products that may be observed during stability studies:
-
Hydrolytic Products:
-
Seco-acid: Cleavage of the macrocyclic lactone ring via hydrolysis will result in the formation of a linear carboxylic acid.
-
Aglycone: Hydrolysis of the glycosidic bonds will release the sugar moieties, leaving the core macrocyclic lactone structure (aglycone).
-
Amide cleavage product: Hydrolysis of the amide bond on the sugar moiety.
-
-
Oxidative Products: Epoxides or other oxidized derivatives may form at the sites of carbon-carbon double bonds within the macrocyclic ring.
-
Isomerization Products: Exposure to light or heat may cause isomerization of the double bonds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound potency over time in aqueous solution. | Hydrolysis: The lactone ring or glycosidic bonds are likely undergoing hydrolysis. | Buffer the solution to a neutral pH (around 6-7). Store solutions at reduced temperatures (2-8 °C) and protect from light. Prepare fresh solutions for each experiment whenever possible. |
| Appearance of unknown peaks in HPLC chromatogram after storage. | Degradation: New peaks likely correspond to degradation products. | Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and aid in their identification. Use a stability-indicating HPLC method with a gradient capable of separating the parent compound from its potential degradation products. Employ mass spectrometry (LC-MS) for the identification of the unknown peaks. |
| Inconsistent results in biological assays. | Sample Degradation: The active form of this compound may be degrading, leading to variable biological activity. | Ensure consistent and appropriate storage and handling of this compound stock solutions and experimental samples. Re-evaluate the stability of the compound in the specific assay medium and conditions. |
| Precipitation of this compound from solution. | Poor Solubility/Aggregation: Changes in pH or temperature can affect solubility. Degradation products may also have different solubility profiles. | Optimize the formulation by using co-solvents (e.g., DMSO, ethanol) or other solubilizing agents.[3] Filter the solution before use. Confirm the identity of the precipitate; it could be a less soluble degradation product. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 18.5% | Seco-acid, Aglycone |
| 0.1 M NaOH | 8 hours | 25.2% | Seco-acid, Amide cleavage product |
| 3% H₂O₂ | 24 hours | 12.8% | Oxidized derivatives |
| Heat (60°C) | 48 hours | 9.5% | Seco-acid, Isomers |
| Photostability (ICH Q1B) | 1.2 million lux hours | 7.2% | Isomers |
Table 2: HPLC-MS Analysis of Potential Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |
| This compound | 15.2 | 1241.7 | Parent Compound |
| Degradation Product 1 | 12.8 | 1259.7 | Seco-acid (this compound + H₂O) |
| Degradation Product 2 | 10.5 | 950.6 | Aglycone (Loss of sugar moieties) |
| Degradation Product 3 | 14.9 | 1257.7 | Oxidized Derivative (this compound + O) |
| Degradation Product 4 | 15.5 | 1241.7 | Photo-isomer |
Experimental Protocols
1. Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound and add 0.1 M NaOH. Incubate at room temperature and collect samples at shorter time intervals due to expected faster degradation. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Collect samples at various time points.
-
Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60-80°C). Analyze samples at different time points.
-
Photostability Testing: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.
2. Stability-Indicating HPLC Method
A robust HPLC method is required to separate this compound from its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-gradient elution from low to high percentage of Mobile Phase B. For example, start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of this compound) and/or mass spectrometry (MS).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sgs.com [sgs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
How to improve the aqueous solubility of Saccharocarcin A for bioassays
Welcome to the technical support center for researchers utilizing Saccharocarcin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a novel macrocyclic lactone with antibacterial properties.[1] Like many macrocyclic lactones, it possesses high lipid solubility and limited aqueous solubility, which can lead to precipitation in aqueous bioassay media.[2] This precipitation can result in inaccurate and non-reproducible experimental outcomes.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
A2: this compound is soluble in several organic solvents. For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO), ethanol (B145695), or methanol (B129727) are recommended.[2]
Q3: I observed precipitation when diluting my this compound stock solution in my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Optimize Dilution Protocol: Instead of adding the aqueous buffer to your concentrated stock, try adding the stock solution dropwise into the vortexing or stirring aqueous buffer. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Decrease Final DMSO Concentration: While a high concentration of DMSO in the stock is useful, the final concentration in the bioassay should be minimized to avoid solvent-induced artifacts and cytotoxicity. Aim for a final DMSO concentration of less than 0.5%, and ideally at or below 0.1%.[3] Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, but primary cells may be more sensitive.[3]
-
Work at a Lower Final Concentration: If the bioactivity of this compound allows, using a lower final concentration in your assay may keep it below its solubility limit in the aqueous medium.
Troubleshooting Guide: Enhancing Aqueous Solubility
If optimizing the dilution protocol is insufficient, several formulation strategies can be employed to improve the aqueous solubility of this compound.
Strategy 1: Co-solvents
The use of a water-miscible organic solvent in the final assay medium can enhance the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Solubility Screen
-
Select Co-solvents: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, polyethylene (B3416737) glycol 400 (PEG 400), or propylene (B89431) glycol.
-
Prepare Co-solvent Mixtures: Prepare a series of your aqueous assay buffer containing increasing concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Observation: Visually inspect for any precipitation immediately and after a defined incubation period (e.g., 2 hours) at the assay temperature.
-
Quantification (Optional): To obtain quantitative solubility data, equilibrate the samples for a longer period (e.g., 24 hours), centrifuge to pellet any precipitate, and measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method like HPLC-UV.
Table 1: Example Co-solvent Solubility Data (Hypothetical)
| Co-solvent | Concentration (v/v) | This compound Solubility (µM) |
|---|---|---|
| DMSO | 1% | 5 |
| DMSO | 2% | 15 |
| Ethanol | 5% | 8 |
| PEG 400 | 5% | 12 |
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.
Experimental Protocol: Cyclodextrin (B1172386) Complexation
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Complexation: While vigorously stirring the HP-β-CD solution, add the this compound stock solution dropwise.
-
Equilibration: Allow the mixture to stir at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.
-
Dilution: This complex solution can then be further diluted in the assay buffer as needed.
Workflow for Solubility Enhancement using Cyclodextrins
Strategy 3: Nanoparticle Formulation
For more challenging cases, formulating this compound into nanoparticles can significantly enhance its aqueous dispersibility and bioavailability in in vitro systems. This is an advanced technique that typically requires specialized equipment.
Potential Signaling Pathway of this compound
While the direct signaling pathway of this compound has not been definitively elucidated in the available literature, a closely related compound, Tetrocarcin A, has been reported to target the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway.[2] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.
Hypothesized Signaling Pathway Inhibition
Researchers investigating the mechanism of action of this compound may consider exploring its effects on the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself, and downstream targets like mTOR and GSK3β.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate for short periods in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: General Cytotoxicity Bioassay
This protocol provides a general framework. Specific cell lines, seeding densities, and incubation times should be optimized for your experimental system.
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound formulation (e.g., in co-solvent/buffer or cyclodextrin complex) in the appropriate cell culture medium. Remember to include a vehicle control containing the same final concentration of the solubilizing agent without this compound.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Logic for Bioassays
References
Troubleshooting low recovery during Saccharocarcin A purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Saccharocarcin A, a potent macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a macrocyclic lactone antibiotic produced by the bacterium Saccharothrix aerocolonigenes.[1] It belongs to the tetronic acid class of natural products. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C67H101NO20 | |
| Molecular Weight | 1240.5 g/mol | |
| Solubility | Soluble in DMF, DMSO, ethanol, methanol (B129727). Limited water solubility. | |
| Appearance | White solid |
Q2: What is a general workflow for the purification of this compound from a fermentation broth?
A typical purification process for macrolides like this compound involves a multi-step approach that includes extraction from the fermentation broth followed by chromatographic separation. A probable workflow is outlined below.
Q3: Are there any known stability issues with this compound that I should be aware of during purification?
While specific stability data for this compound is limited in publicly available literature, macrolide antibiotics, in general, can be susceptible to degradation under certain conditions. It is crucial to consider the following:
-
pH: Macrolides can be unstable at acidic pH.[2] It is advisable to maintain neutral or slightly basic conditions during extraction and purification steps.
-
Temperature: Elevated temperatures can lead to the degradation of complex molecules like this compound.[3] It is recommended to perform purification steps at room temperature or below, and to store extracts and purified fractions at low temperatures (-20°C or -80°C) for long-term stability.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses common issues that can lead to low recovery during the purification of this compound, categorized by the purification stage.
Fermentation and Extraction
Problem: Low concentration of this compound in the crude extract.
| Possible Cause | Recommended Solution |
| Suboptimal Fermentation Conditions: Incorrect media composition, pH, temperature, or aeration during fermentation of S. aerocolonigenes. | Optimize fermentation parameters. Refer to literature for optimal growth and production conditions for Saccharothrix species. |
| Inefficient Extraction: The solvent used may not be optimal for extracting this compound from the fermentation broth. | Ethyl acetate (B1210297) is commonly used for macrolide extraction.[4][5] Consider performing small-scale extractions with different water-immiscible solvents (e.g., chloroform, dichloromethane) to determine the most efficient one. Ensure thorough mixing during extraction to maximize the transfer of the compound into the organic phase. |
| Emulsion Formation: Formation of a stable emulsion between the fermentation broth and the extraction solvent can trap the product and lead to poor phase separation. | Centrifuge the mixture at a higher speed or for a longer duration. The addition of a small amount of a demulsifying agent or altering the pH might also help break the emulsion. |
| Degradation during Extraction: Prolonged exposure to unfavorable pH or temperature during extraction. | Perform the extraction quickly and at a controlled temperature (e.g., on ice). Ensure the pH of the fermentation broth is adjusted to a neutral or slightly basic range before extraction. |
Chromatography
Problem: Low yield after chromatographic purification (Silica Gel or HPLC).
The following decision tree can help troubleshoot low recovery during chromatography:
Detailed Troubleshooting for Chromatography:
| Possible Cause | Recommended Solution |
| Improper Column Choice: The stationary phase is not suitable for separating this compound. | For initial cleanup, silica gel is a common choice. For high-resolution purification, a C18 reversed-phase HPLC column is typically effective for macrolides. |
| Suboptimal Mobile Phase: The solvent system does not provide adequate separation or elution. | For silica gel chromatography, a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[6] For reversed-phase HPLC, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol is typically used. Optimization of the gradient slope and solvent composition is crucial. |
| Compound Precipitation on Column: this compound has limited water solubility and may precipitate on the column, especially during reversed-phase HPLC if the initial mobile phase is too aqueous. | Ensure the sample is fully dissolved in a suitable solvent before injection. The injection solvent should be compatible with the mobile phase. Consider using a mobile phase with a higher initial organic content. |
| Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. | This is less common with modern, well-packed columns but can occur. Try flushing the column with a very strong solvent. If recovery does not improve, the column may be degraded. |
| Degradation on Column: The stationary phase (e.g., acidic silica gel) may be causing degradation of the pH-sensitive this compound. | Use neutral or deactivated silica gel. For HPLC, ensure the mobile phase pH is controlled and maintained in a neutral to slightly basic range. |
| Column Overloading: Injecting too much crude extract onto the column can lead to poor separation and peak broadening, resulting in lower recovery of pure fractions. | Reduce the sample load. Perform a loading study to determine the optimal sample concentration for your column. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the Saccharothrix aerocolonigenes fermentation broth to separate the mycelium from the supernatant. The target compound may be present in both, so it is advisable to process both fractions.
-
Extraction of Supernatant:
-
Adjust the pH of the supernatant to 7.0-8.0.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers.
-
-
Extraction of Mycelium:
-
Homogenize the mycelial cake in methanol or acetone.
-
Filter the mixture to remove cell debris.
-
Concentrate the filtrate under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate as described for the supernatant.
-
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Preparative Reversed-Phase HPLC for this compound Purification
-
Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient: A linear gradient from 40% B to 100% B over 30-40 minutes is a good starting point. The optimal gradient should be determined empirically using analytical HPLC first.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5-15 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (this may need to be determined by a UV scan).
-
Sample Preparation: Dissolve the partially purified extract from the silica gel step in a minimal amount of a strong solvent (e.g., DMSO or methanol) and dilute with the initial mobile phase before injection. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter.
-
Fraction Collection: Collect fractions based on the elution profile and analyze them for the presence and purity of this compound using analytical HPLC or other analytical techniques.
By systematically addressing these potential issues, researchers can significantly improve the recovery and purity of this compound, facilitating further research and development of this promising antibiotic.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
- 5. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 6. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
Optimization of reaction conditions for synthesizing Saccharocarcin A analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of Saccharocarcin A analogs. This guide addresses common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound analogs, which involves two critical stages: macrolactonization and glycosylation.
Section 1: Macrolactonization
The formation of the macrocyclic lactone core is a crucial step that can be prone to low yields and side reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no yield of the desired macrolactone; primary products are dimers or oligomers. | The concentration of the seco-acid (the linear precursor) is too high, favoring intermolecular reactions over the desired intramolecular cyclization. | - Implement high-dilution conditions: Use a syringe pump to add the seco-acid solution slowly over an extended period (4-24 hours) to a large volume of solvent. This maintains a low instantaneous concentration of the reactive species. - Optimize solvent and temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. Experiment with different solvents (e.g., Toluene, THF, DCM) and a range of temperatures to find the optimal balance.[1] |
| Epimerization at a stereocenter, particularly one alpha to a carbonyl group. | The reaction conditions are too harsh or basic, leading to the loss of stereochemical integrity.[1] | - Select milder coupling reagents: Avoid highly basic conditions. Reagents with non-nucleophilic counterions can help prevent epimerization.[1] - Control temperature: Run the reaction at the lowest effective temperature to minimize the rate of epimerization. |
| A mixture of Z/E isomers is obtained for unsaturated macrolactones. | The reaction conditions promote equilibration to the more thermodynamically stable, but potentially undesired, isomer.[1] | - Choose appropriate reagents: Employ milder reagents that are less likely to induce isomerization.[1] - Protecting group strategy: Ensure that the protecting groups used do not facilitate double bond migration. |
Section 2: Glycosylation
The introduction of the sugar moiety is a challenging step that requires precise control over stereochemistry and protecting group manipulations.[2][3]
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the glycosylated product. | - Steric hindrance at the glycosylation site of the macrolactone. - Poor reactivity of the glycosyl donor or acceptor. - Inappropriate activating agent. | - Modify protecting groups: Alter the protecting groups on the glycosyl donor or the macrolactone to reduce steric hindrance. - Screen different glycosyl donors: Experiment with various glycosyl donors (e.g., trichloroacetimidates, thioglycosides) to find one with optimal reactivity.[3] - Optimize activator/promoter: Test a range of activators (e.g., TMSOTf, BF3·OEt2) and their stoichiometry. |
| Incorrect stereochemistry of the glycosidic bond (e.g., formation of the α-anomer instead of the desired β-anomer). | - Lack of neighboring group participation from the glycosyl donor. - The reaction proceeds through an undesired SN1-like mechanism. | - Utilize a participating protecting group: Place a participating group (e.g., an acetyl or benzoyl group) at the C2 position of the glycosyl donor to direct the stereochemistry. - Solvent effects: The choice of solvent can influence the stereochemical outcome. Ethereal solvents, for example, can favor the formation of β-glycosides. |
| Unwanted side reactions, such as orthoester formation or degradation of the macrolactone. | - The reaction conditions are too harsh for the sensitive macrolactone aglycone. - The activating agent is not selective. | - Use milder activation conditions: Employ less acidic promoters or conduct the reaction at lower temperatures. - Protect sensitive functional groups: Ensure that all functional groups on the macrolactone that are incompatible with the glycosylation conditions are adequately protected. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high yields in macrolactonization?
A1: The most critical factor is maintaining high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[1] This is typically achieved by the slow addition of the linear precursor to a large volume of solvent.
Q2: How can I minimize the formation of dimers and other oligomers during macrolactonization?
A2: To minimize oligomerization, use a syringe pump for slow addition of the substrate. Additionally, the choice of solvent and temperature can be optimized. In some instances, specific solvents like DMF can disrupt unfavorable hydrogen bonding that may hinder cyclization.[1]
Q3: What are the common challenges in the glycosylation of complex natural products like this compound?
A3: The main challenges include achieving high stereoselectivity for the glycosidic bond, dealing with the steric hindrance of the complex aglycone, and the need for careful protecting group strategies to avoid unwanted side reactions.[2]
Q4: How do I choose the right glycosyl donor for my synthesis?
A4: The choice of glycosyl donor depends on the specific aglycone and the desired stereochemistry. Common donors include glycosyl halides, trichloroacetimidates, and thioglycosides.[3] It is often necessary to screen several donors to find the one that provides the best results for a particular system.
Data Presentation
Table 1: Optimization of Macrolactonization Conditions
| Parameter | Condition A | Condition B | Condition C | Condition D | Yield of Monomer (%) | Yield of Dimer (%) |
| Coupling Reagent | Yamaguchi | Yamaguchi | Shiina | Mitsunobu | ||
| Concentration (mM) | 10 | 1 | 1 | 1 | ||
| Temperature (°C) | 60 | 60 | 25 | 0 | ||
| Addition Time (h) | 1 | 12 | 12 | 12 | ||
| Solvent | Toluene | Toluene | DCM | THF | ||
| Result | Low | High | High | Moderate |
Note: This table presents hypothetical data based on common macrolactonization strategies to illustrate the impact of reaction parameters on product distribution.
Table 2: Screening of Glycosylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Yield (%) | α:β Ratio |
| Glycosyl Donor | Trichloroacetimidate | Thioglycoside | Glycosyl Bromide | Trichloroacetimidate | ||
| Promoter | TMSOTf | NIS/TfOH | AgOTf | BF3·OEt2 | ||
| C2-Protecting Group | Acetyl | Benzyl | Benzyl | Acetyl | ||
| Solvent | DCM | DCM/Et2O | Toluene | MeCN | ||
| Temperature (°C) | -40 | -20 | 0 | -40 | ||
| Result | High Yield, High β-selectivity | Moderate Yield, Low Selectivity | Low Yield | High Yield, High β-selectivity |
Note: This table provides a representative screening of glycosylation conditions to demonstrate how different parameters can influence the yield and stereoselectivity of the reaction.
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Macrolactonization
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, an inert gas inlet (e.g., Nitrogen or Argon), and a septum. The flask should contain a large volume of anhydrous, degassed solvent (e.g., Toluene, THF, or DCM).
-
Reagent Setup: Prepare a solution of the seco-acid and the coupling reagent in the same solvent in a gas-tight syringe.
-
Slow Addition: Using a syringe pump, add the seco-acid solution to the vigorously stirred solvent in the reaction flask over a period of 4-24 hours. The reaction temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: General Procedure for Glycosylation
-
Preparation: To a solution of the macrolactone acceptor and the glycosyl donor in an anhydrous solvent (e.g., DCM) at the desired temperature (e.g., -40 °C) under an inert atmosphere, add the promoter (e.g., TMSOTf) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate or triethylamine).
-
Extraction and Purification: Allow the mixture to warm to room temperature, dilute with a suitable solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound analogs.
Caption: Troubleshooting logic for low macrolactonization yield.
References
Minimizing off-target cytotoxicity of Saccharocarcin A in cancer cell lines
Disclaimer: It is important to note that initial studies on the family of novel macrocyclic lactones, the Saccharocarcins, have reported them to be non-cytotoxic at concentrations up to 1.0 microgram/ml[1]. The following technical support guide is designed to assist researchers who may be working with novel synthetic analogs of Saccharocarcin A or encountering unexpected cytotoxicity in their specific cancer cell lines. The data and signaling pathways presented here are hypothetical and intended for illustrative and troubleshooting purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing high off-target cytotoxicity with our synthetic this compound analog in non-cancerous cell lines. What are the potential causes and how can we mitigate this?
A1: High off-target cytotoxicity can stem from several factors. Firstly, the inherent chemical properties of the synthetic analog may lead to non-specific interactions with cellular components. To mitigate this, consider the following strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen a library of analogs with modifications at various functional groups. This can help identify moieties responsible for off-target effects and lead to the design of more selective compounds.
-
Dose-Response Optimization: Determine the minimal effective concentration that induces cytotoxicity in cancer cells while sparing non-cancerous cells. A comprehensive dose-response analysis is crucial.
-
Drug Delivery Systems: Encapsulating the this compound analog in nanoparticles or liposomes can improve its therapeutic index by enhancing its delivery to tumor cells and reducing exposure to healthy tissues.
Q2: Our experimental results show a narrow therapeutic window for our this compound analog. How can we improve its cancer cell-specific targeting?
A2: A narrow therapeutic window is a common challenge in cancer drug development. To enhance cancer cell-specific targeting, you can explore:
-
Antibody-Drug Conjugates (ADCs): If a specific surface antigen is overexpressed on your target cancer cells, conjugating the this compound analog to a monoclonal antibody against that antigen can significantly improve targeted delivery.
-
Prodrug Strategies: Design a prodrug form of the analog that is activated by enzymes specifically overexpressed in the tumor microenvironment.
-
Combination Therapy: Combining the this compound analog with another agent that sensitizes cancer cells to its effects may allow for the use of lower, less toxic concentrations.
Troubleshooting Guide
Problem 1: High variability in cytotoxicity assay results between replicates.
-
Question: We are performing an MTT assay to determine the IC50 of a new this compound analog, but the results are not consistent across replicates. What could be the issue?
-
Answer: High variability in MTT assays can be due to several factors:
-
Cell Seeding Density: Inconsistent cell numbers in wells can lead to variable results. Ensure a homogenous cell suspension and careful pipetting.
-
Compound Precipitation: The analog may be precipitating in the culture medium. Verify its solubility and consider using a different solvent or a lower final concentration of the solvent (e.g., DMSO).
-
Incubation Time: Ensure consistent incubation times for both compound treatment and MTT reagent addition.
-
Metabolic State of Cells: Differences in the metabolic activity of cells can affect MTT reduction. Use cells from the same passage number and ensure they are in the logarithmic growth phase.
-
Problem 2: Unexpected cytotoxicity observed in vehicle-treated control cells.
-
Question: Our control wells, treated only with the vehicle (DMSO), are showing significant cell death. Why is this happening?
-
Answer: Solvent toxicity is a common issue.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should typically not exceed 0.5%. Higher concentrations can be toxic to many cell lines. Perform a vehicle-only toxicity test to determine the tolerance of your specific cell line.
-
Solvent Purity: Ensure the use of high-purity, cell culture-grade DMSO, as impurities can be cytotoxic.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound Analogs in Various Cancer Cell Lines.
| Analog | Cell Line | IC50 (µM) |
| SacA-001 | A549 (Lung Carcinoma) | 5.2 |
| SacA-001 | MCF-7 (Breast Adenocarcinoma) | 8.1 |
| SacA-001 | HCT116 (Colon Carcinoma) | 3.5 |
| SacA-002 | A549 (Lung Carcinoma) | 12.8 |
| SacA-002 | MCF-7 (Breast Adenocarcinoma) | 15.4 |
| SacA-002 | HCT116 (Colon Carcinoma) | 9.7 |
Table 2: Hypothetical Comparison of On-Target vs. Off-Target Cytotoxicity of a this compound Analog (SacA-003).
| Cell Line | Cell Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 2.1 |
| hTERT-HPNE | Normal Pancreatic Epithelial | 25.8 |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound analogs.
Caption: Hypothetical pathway of this compound analog-induced apoptosis.
References
Preventing Saccharocarcin A degradation during solvent extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Saccharocarcin A during solvent extraction.
Troubleshooting Guide: Degradation of this compound During Extraction
This guide addresses common issues encountered during the solvent extraction of this compound, focusing on potential causes of degradation and providing solutions to mitigate them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Degradation due to improper pH: this compound, a tetronic acid analog, may be susceptible to degradation under strongly acidic or alkaline conditions. | - Maintain the pH of the aqueous phase between 6.0 and 8.0 during extraction.- Use buffered solutions to stabilize the pH.- Avoid prolonged exposure to harsh pH environments. |
| Thermal Degradation: High temperatures during extraction and solvent evaporation can lead to the breakdown of the macrocyclic lactone structure. | - Perform all extraction steps at room temperature or below.- Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal.- Consider low-temperature purification techniques.[1][2][3] | |
| Oxidative Degradation: The complex structure of this compound may be sensitive to oxidation, especially when exposed to air for extended periods. | - Degas solvents before use.- Work under an inert atmosphere (e.g., nitrogen or argon) when possible.- Add antioxidants (e.g., BHT or ascorbic acid) to the extraction solvents in small, tested quantities. | |
| Presence of Unknown Impurities in Final Product | Formation of Degradation Products: The impurities may be isomers or breakdown products of this compound resulting from harsh extraction conditions. | - Analyze the impurities by LC-MS to identify potential degradation products.- Optimize extraction parameters (pH, temperature, solvent) to minimize their formation.- Refer to the solutions for "Low Yield of this compound". |
| Incomplete Phase Separation: Emulsion formation during liquid-liquid extraction can trap impurities in the organic phase. | - Centrifuge the mixture to break the emulsion.- Add a small amount of brine to the separatory funnel.- Allow the phases to separate for a longer period. | |
| Inconsistent Extraction Efficiency | Variability in Solvent Quality: The presence of peroxides or other impurities in the solvents can contribute to the degradation of the target compound. | - Use high-purity, HPLC-grade solvents.- Test solvents for peroxides before use, especially ethers.- Store solvents properly, protected from light and air. |
| Photodegradation: Exposure to direct sunlight or UV light can cause degradation of light-sensitive compounds like polyketides. | - Conduct extraction procedures in a shaded environment or use amber glass vessels.- Protect samples from light during storage. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the handling and extraction of this compound.
Q1: What is the ideal pH range for extracting this compound?
A1: While specific data for this compound is limited, for many complex antibiotics, maintaining a pH between 6.0 and 8.0 is recommended to prevent acid- or base-catalyzed hydrolysis. Tetracyclines, for example, show greater stability in mildly acidic to neutral solutions.[4][5][6]
Q2: What solvents are recommended for the extraction of this compound?
A2: this compound has been successfully extracted from fermentation broth using organic solvents.[7] Based on its macrocyclic lactone structure, solvents such as ethyl acetate, butyl acetate, or methyl isobutyl ketone (MIBK) are suitable choices for liquid-liquid extraction from an aqueous broth.
Q3: How can I minimize thermal degradation during solvent evaporation?
A3: To minimize thermal degradation, it is crucial to remove the extraction solvent at a low temperature. Using a rotary evaporator with a water bath set to 30-40°C is a standard and effective method. For highly sensitive compounds, freeze-drying (lyophilization) after removing the organic solvent is an even gentler alternative.
Q4: Should I be concerned about oxidation? What are the signs, and how can I prevent it?
A4: Yes, oxidation can be a concern for complex molecules like this compound. Signs of oxidation can include a change in color of the extract or the appearance of unexpected peaks in your chromatogram. To prevent oxidation, it is best practice to use degassed solvents, work under an inert atmosphere if possible, and minimize the exposure of your sample to air. The addition of antioxidants should be done cautiously and tested on a small scale to ensure they do not interfere with downstream applications.
Q5: Are there any specific storage recommendations for this compound extracts?
A5: For long-term stability, it is recommended to store this compound as a dry powder at low temperatures, such as -20°C or -80°C, and protected from light. If in solution, use a non-reactive solvent and store at low temperatures. Some antibiotic standards are known to be unstable when stored as a mixture in solution.[8][[“]]
Experimental Protocols
Protocol: Optimized Solvent Extraction of this compound from Fermentation Broth
This protocol is an adapted procedure based on general methods for the extraction of macrocyclic lactones from fermentation broths.[1][2][3][7]
1. Preparation of Fermentation Broth:
-
Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Decant and collect the supernatant containing the secreted this compound. Adjust the pH of the supernatant to 7.0 with 1M HCl or 1M NaOH.
2. Liquid-Liquid Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Gently shake the funnel for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 15-20 minutes.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool all the organic extracts.
3. Washing and Drying:
-
Wash the pooled organic extract with a half volume of brine (saturated NaCl solution) to remove residual water and some polar impurities.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) for 30 minutes with occasional swirling.
-
Filter the dried extract to remove the sodium sulfate.
4. Solvent Evaporation:
-
Concentrate the filtered extract in vacuo using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
Continue evaporation until a crude, semi-solid residue is obtained.
5. Purification:
-
The crude extract can be further purified by techniques such as silica (B1680970) gel chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[7]
Visualizations
Logical Diagram of Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound during the extraction process.
References
- 1. A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection. | Sigma-Aldrich [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the chromatographic separation of closely related Saccharocarcin compounds. Given the structural similarity and polar nature of Saccharocarcin analogs, achieving baseline resolution requires a systematic approach to method development and optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of closely related Saccharocarcin compounds.
Question: My chromatogram shows poor resolution or complete co-elution of Saccharocarcin analogs. How can I improve separation?
Answer:
Poor resolution is the primary challenge when separating structurally similar compounds like Saccharocarcin analogs. Several strategies can enhance separation:
-
Optimize the Mobile Phase Gradient:
-
Shallow Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent concentration over a longer period can significantly improve the resolution of closely eluting peaks.
-
Isocratic Elution: For very similar compounds, an isocratic elution with a carefully optimized mobile phase composition might provide better separation than a gradient.
-
-
Adjust Mobile Phase Composition:
-
Solvent Choice: The choice of organic modifier (typically acetonitrile (B52724) or methanol) can alter selectivity. If you are using acetonitrile, try substituting it with methanol (B129727) or a combination of both.
-
pH Control: Saccharocarcin compounds contain ionizable groups. Modifying the mobile phase pH with a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) can alter the charge state of the analytes and their interaction with the stationary phase, thereby improving selectivity. Experiment with pH adjustments within the stable range of your column.
-
-
Change the Stationary Phase:
-
Column Chemistry: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping can change the selectivity. For polar macrolides like Saccharocarcins, consider a column with high aqueous stability (e.g., an AQ-type C18).
-
Consider HILIC: If reversed-phase chromatography fails to provide adequate separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for polar compounds.[1] HILIC uses a polar stationary phase (like silica (B1680970) or amide) and a high organic mobile phase, which can offer a completely different and often better selectivity for hydrophilic molecules.[2][3]
-
-
Optimize Physical Parameters:
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, ensure the temperature does not degrade the analytes.[4]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
-
Question: I am observing significant peak tailing for my Saccharocarcin peaks. What is the cause and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.
-
Chemical Interactions:
-
Silanol (B1196071) Interactions: Saccharocarcins, like other macrolides, have polar functional groups (e.g., hydroxyl groups) that can interact with acidic silanol groups on the surface of silica-based C18 columns.[4][5] This is a common cause of tailing for polar and basic compounds.
-
Solution 1: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of free silanol groups.
-
Solution 2: Modify Mobile Phase pH: Adding a buffer to the mobile phase can help to suppress the ionization of silanol groups, reducing these secondary interactions.[6]
-
Solution 3: Use a Different Stationary Phase: Columns with alternative chemistries, such as those with embedded polar groups or polymeric phases, can reduce silanol interactions.
-
-
-
Physical and System Issues:
-
Column Overload: Injecting too much sample can lead to peak distortion.[6] Try diluting your sample to see if the peak shape improves.
-
Column Void or Contamination: A void at the head of the column or a blocked frit can cause peak tailing that typically affects all peaks in the chromatogram.[6] This can be resolved by reversing and flushing the column (if permitted by the manufacturer) or by replacing it.
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can lead to peak broadening and tailing.[4]
-
Question: My retention times are drifting between injections. What could be the cause?
Answer:
Retention time instability can compromise data quality. The most common causes are:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule is to flush with 10-20 column volumes of the starting mobile phase.
-
Mobile Phase Issues:
-
Composition Change: If the mobile phase is prepared by mixing, inaccurate measurements can lead to drift. If using a low-pressure gradient system, ensure all solvent lines are properly primed.[7]
-
Degassing: Poorly degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and retention time shifts.
-
-
Temperature Fluctuations: Unstable column temperature will cause retention times to vary. Use a column oven to maintain a consistent temperature.
-
Pump Performance: Worn pump seals or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for Saccharocarcin compounds?
A1: A good starting point is a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid. Begin with a generic gradient, for example, 10-90% B over 15-20 minutes, at a flow rate of 0.3-0.5 mL/min and a column temperature of 30-40°C.
Q2: Why is reversed-phase chromatography sometimes challenging for Saccharocarcin analogs?
A2: Saccharocarcin compounds are relatively large, polar macrolides containing a novel sugar-amide moiety.[8] In reversed-phase chromatography, highly polar compounds may have weak retention on non-polar stationary phases like C18, eluting very early and with poor separation. Furthermore, their polar functional groups can lead to undesirable secondary interactions with the stationary phase, causing peak tailing.[5]
Q3: When should I consider switching from reversed-phase to HILIC?
A3: Consider switching to HILIC if you observe insufficient retention of your Saccharocarcin analogs in reversed-phase mode (i.e., they elute at or near the void volume) or if you cannot achieve adequate resolution between critical pairs despite extensive method optimization.[1] HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds and offers a different selectivity profile.[2]
Q4: How do I choose a mobile phase buffer for separating Saccharocarcin compounds?
A4: The buffer should be volatile if you are using mass spectrometry (MS) detection. Ammonium formate and ammonium acetate (B1210297) are excellent choices as they are compatible with ESI-MS and provide good pH control.[2] The buffer concentration should be optimized; typically, a concentration of 5-20 mM is a good starting point. The pH should be adjusted to be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic state, which generally results in better peak shapes.
Data Presentation
During method development, it is crucial to systematically record and compare results. Use the following tables to organize your data.
Table 1: Initial Column Screening Results
| Column Type | Mobile Phase Organic | Peak 1 RT (min) | Peak 2 RT (min) | Resolution (Rs) | Tailing Factor (Tf) |
| C18 (Brand A) | Acetonitrile | 4.5 | 4.7 | 1.1 | 1.6 |
| C18 (Brand B) | Acetonitrile | 5.1 | 5.4 | 1.3 | 1.3 |
| Phenyl-Hexyl | Acetonitrile | 6.2 | 6.4 | 1.0 | 1.5 |
| C18 (Brand A) | Methanol | 7.8 | 8.2 | 1.4 | 1.2 |
| Amide (HILIC) | Acetonitrile | 9.5 | 10.1 | 1.8 | 1.1 |
Table 2: Gradient Optimization on Selected Column (e.g., C18 Brand B)
| Gradient Time (min) | Gradient Range (%B) | Peak 1 RT (min) | Peak 2 RT (min) | Resolution (Rs) | Analysis Time (min) |
| 10 | 10-90% | 4.8 | 5.0 | 1.2 | 15 |
| 20 | 10-90% | 5.1 | 5.4 | 1.3 | 25 |
| 20 | 30-60% | 6.5 | 7.0 | 1.9 | 25 |
| 30 | 30-60% | 7.2 | 7.9 | 2.2 | 35 |
Experimental Protocols
Protocol 1: General Method Development for Separation of Saccharocarcin Analogs
This protocol outlines a systematic approach to developing a robust HPLC method.
-
Analyte and System Preparation:
-
Prepare a standard mixture of the Saccharocarcin compounds at a known concentration (e.g., 1 mg/mL) in a solvent compatible with the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Ensure the HPLC system is properly maintained, with fresh solvents and clean lines.
-
-
Initial Screening (Reversed-Phase):
-
Column: Select a high-efficiency C18 column (e.g., <3 µm particle size, 100-150 mm length).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B in 15 minutes).
-
Flow Rate: 0.4 mL/min for a 2.1 mm ID column.
-
Temperature: 40°C.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm) or MS.
-
Evaluation: Assess retention, peak shape, and initial separation.
-
-
Method Optimization:
-
Gradient Refinement: Based on the scouting run, create a shallower gradient around the elution point of the compounds. For example, if the compounds elute between 40% and 50% B, try a gradient of 35% to 55% B over 20-30 minutes.
-
Organic Modifier: If resolution is still poor, switch the organic modifier from acetonitrile to methanol and repeat the scouting and refinement steps.
-
pH Adjustment: If peak tailing is an issue, replace the formic acid with a buffer system like 10 mM ammonium formate (pH adjusted to 3.5).
-
Temperature Optimization: Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on selectivity and resolution.
-
-
HILIC Screening (If Necessary):
-
Column: Select a HILIC column (e.g., Amide or Silica).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: Start with a gradient from 0% to 50% B over 15 minutes (this decreases the overall organic content, eluting compounds in HILIC mode).
-
Evaluation: Assess retention and selectivity. HILIC often provides an orthogonal separation to reversed-phase.
-
-
Final Validation:
-
Once optimal conditions are found, validate the method for robustness, reproducibility, linearity, and precision according to established guidelines.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Experimental workflow for HPLC method development.
References
- 1. news-medical.net [news-medical.net]
- 2. Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. youtube.com [youtube.com]
- 8. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Saccharocarcin A production
Welcome to the Technical Support Center for Saccharocarcin A Production. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the fermentation of Saccharothrix aerocolonigenes for the production of this compound. Here you will find troubleshooting guides and frequently asked questions to help you manage and overcome batch-to-batch variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a novel macrocyclic lactone with antibacterial properties. It is a secondary metabolite produced by the actinomycete Saccharothrix aerocolonigenes.[1][2]
Q2: What are the common causes of batch-to-batch variability in this compound production?
Batch-to-batch variability in fermentation processes can stem from several factors:
-
Inoculum Quality: The age, size, and physiological state of the inoculum can significantly impact fermentation kinetics and final product yield.
-
Media Composition: Variations in the quality and concentration of raw materials, especially complex components like starch or yeast extract, can lead to inconsistent results.
-
Fermentation Parameters: Deviations in pH, temperature, dissolved oxygen levels, and agitation speed can all affect microbial growth and secondary metabolite production.
-
Genetic Instability: High-producing strains, particularly those developed through mutagenesis, may be prone to genetic instability, leading to a decline in productivity over time.
-
Contamination: The introduction of foreign microorganisms can compete for nutrients and produce inhibitory substances, negatively impacting the yield of this compound.
Q3: My Saccharothrix aerocolonigenes culture is growing well, but the this compound yield is low. What should I do?
Low product yield despite good cell growth is a common issue in secondary metabolite production. Here are a few things to consider:
-
Optimize Media Composition: While a starch-rich medium is known to be effective, systematic optimization of carbon and nitrogen sources can further enhance production.[1] Consider testing different types of starches and supplementing with various nitrogen sources.
-
Precursor Feeding: The biosynthesis of this compound, likely a polyketide, depends on the availability of specific precursors. Supplementing the culture with potential precursors could boost the final yield.
-
Induction of Secondary Metabolism: Secondary metabolite production is often triggered by nutrient limitation or other stress factors. Ensure your fermentation strategy includes a distinct production phase where a key nutrient is limited.
-
Optimize Fermentation Time: Peak production of saccharocarcins has been observed around 95 hours of fermentation.[1] It's crucial to determine the optimal harvest time for your specific strain and conditions.
Q4: What are the optimal fermentation conditions for Saccharothrix aerocolonigenes?
While optimal conditions are strain-specific, a good starting point for Saccharothrix species is a temperature of around 25-30°C and an initial pH of approximately 7.0. Agitation and aeration are also critical and need to be optimized to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | Inappropriate medium composition. | Systematically vary carbon and nitrogen sources. A starch-rich medium is a good starting point.[1] |
| Suboptimal pH. | Monitor and control the pH of the fermentation broth. The optimal pH for many Saccharothrix species is around 7.0. | |
| Incorrect fermentation temperature. | The optimal temperature for antimicrobial production by Saccharothrix is often around 25°C. | |
| Poor aeration and/or agitation. | Optimize the agitation speed and aeration rate to ensure adequate dissolved oxygen levels. | |
| Inconsistent Yields Between Batches | Variability in inoculum quality. | Standardize the inoculum preparation protocol, including age and cell density. |
| Inconsistent raw material quality. | Source complex media components from a reliable supplier and test new lots before large-scale use. | |
| Fluctuations in fermentation parameters. | Calibrate and monitor pH, temperature, and dissolved oxygen probes regularly. | |
| Foaming in the Fermentor | High protein content in the medium. | Add antifoaming agents as needed. Be aware that some antifoams can affect product recovery. |
| Difficulty in Product Extraction | Inefficient cell lysis or product solubility. | Test different organic solvents for extraction. Sonication or other cell disruption methods may be necessary to release intracellular product. |
Quantitative Data on Production Optimization
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Soluble Starch | 8.5 | 120 |
| Glucose | 10.2 | 45 |
| Maltose | 9.1 | 98 |
| Glycerol | 7.8 | 85 |
Table 2: Effect of pH on this compound Production
| Initial pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | 7.9 | 95 |
| 6.5 | 8.3 | 110 |
| 7.0 | 8.6 | 125 |
| 7.5 | 8.1 | 105 |
Table 3: Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| 25 | 8.7 | 130 |
| 28 | 9.1 | 115 |
| 30 | 9.5 | 90 |
| 32 | 8.9 | 75 |
Experimental Protocols
Protocol 1: Fermentation of Saccharothrix aerocolonigenes for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a mature culture of S. aerocolonigenes from an agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., starch-based medium) and sterilize by autoclaving.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture in a fermentor under controlled conditions (e.g., Temperature: 25°C, pH: 7.0, controlled dissolved oxygen).
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption.
-
Harvest the culture broth at the peak production time, which can be around 95 hours.[1]
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the lysed mycelium with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Redissolve the residue in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC Conditions (General Method for Polyketides):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy).
-
Quantification: Use a standard curve prepared with purified this compound.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
Caption: Generalized biosynthetic pathway for a polyketide-derived macrocycle like this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Identifying and Validating the Molecular Target of Novel Antibacterial Compounds: A Case Study of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Saccharocarcin A, a macrocyclic lactone produced by Saccharothrix aerocolonigenes, has demonstrated antibacterial activity, particularly against Gram-positive bacteria. However, its precise molecular target within the bacterial cell remains to be elucidated. This guide provides a comprehensive framework for the identification and validation of the molecular target of a novel antibacterial compound, using this compound as a representative case. We will objectively compare various experimental approaches, present hypothetical supporting data, and provide detailed protocols for key validation experiments.
Section 1: Target Identification – Unmasking the Molecular Target of this compound
The initial and most critical step is to identify the putative molecular target(s) of this compound. A multi-pronged approach, combining affinity-based methods with genetic and proteomic techniques, is recommended to generate a robust dataset and increase the likelihood of successful target identification.
Experimental Workflow for Target Identification
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound of interest is immobilized on a solid support and used as bait to capture its binding partners from a cell lysate. | - Direct identification of binding partners.- Can be performed with native proteins. | - Requires chemical modification of the compound for immobilization, which may affect its activity.- May identify non-specific binders. |
| Generation of Resistant Mutants & Whole Genome Sequencing | Bacteria are exposed to the compound to select for resistant mutants. The genomes of these mutants are then sequenced to identify mutations that confer resistance. | - Genetically links the compound's activity to a specific gene/protein.- Does not require modification of the compound. | - Resistance may arise from mechanisms other than target modification (e.g., efflux pumps).- Can be time-consuming. |
| Quantitative Proteomic Profiling | Compares the protein expression profiles of bacteria treated with the compound to untreated bacteria to identify proteins whose expression levels are significantly altered. | - Provides a global view of the cellular response to the compound.- Can reveal downstream effects and affected pathways. | - Does not directly identify the primary target.- Changes in protein expression can be indirect effects. |
Section 2: Target Validation – Confirming the Interaction and Biological Relevance
Once putative targets have been identified, the next crucial phase is to validate the direct interaction between this compound and the candidate protein(s) and to confirm that this interaction is responsible for the observed antibacterial activity.
Experimental Workflow for Target Validation
Quantitative Data for Target Validation
The following tables present hypothetical data that would be generated during the validation of a putative target, for instance, a hypothetical bacterial DNA gyrase subunit (GyrA).
Table 1: Thermal Shift Assay Data
| Compound | Target Protein | Concentration (µM) | Melting Temperature (Tm, °C) | Thermal Shift (ΔTm, °C) |
| DMSO (Control) | GyrA | - | 52.3 | - |
| This compound | GyrA | 10 | 58.7 | +6.4 |
| This compound | BSA (Negative Control) | 10 | 65.1 | +0.2 |
| Novobiocin (Positive Control) | GyrA | 10 | 59.8 | +7.5 |
Table 2: In Vitro DNA Gyrase Supercoiling Assay
| Compound | Concentration (µM) | % Inhibition of Gyrase Activity | IC50 (µM) |
| DMSO (Control) | - | 0 | - |
| This compound | 1 | 25 | 4.2 |
| This compound | 5 | 58 | |
| This compound | 10 | 85 | |
| Novobiocin (Positive Control) | 1 | 95 | 0.8 |
Table 3: Bacterial Growth Inhibition (MIC Assay)
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) |
| Staphylococcus aureus (Wild-type) | gyrA (wild-type) | 2 |
| S. aureus (gyrA knockdown) | gyrA antisense RNA | 0.5 |
| S. aureus (gyrA overexpression) | pET- gyrA | 16 |
Section 3: Detailed Experimental Protocols
Protocol 1: Affinity Chromatography for Target Pull-Down
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the activated beads with the this compound derivative according to the manufacturer's protocol to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Preparation of Bacterial Lysate:
-
Grow a culture of the target bacterium (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using a French press or sonication in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the this compound-conjugated beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a high-salt buffer, a change in pH, or by competing with free this compound.
-
Resolve the eluted proteins by SDS-PAGE and visualize by silver staining.
-
Excise the protein bands of interest and identify them by in-gel digestion followed by LC-MS/MS analysis.
-
Protocol 2: Thermal Shift Assay (TSA)
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the purified recombinant target protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound or a vehicle control (e.g., DMSO).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from 25°C to 95°C, measuring the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
A positive thermal shift (ΔTm) in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
-
Protocol 3: In Vitro Transcription/Translation (IVTT) Inhibition Assay
Assuming the target is involved in transcription or translation.
-
Reaction Setup:
-
Use a commercially available bacterial IVTT kit.
-
In a microfuge tube, combine the IVTT reaction mix, a DNA template encoding a reporter gene (e.g., luciferase), and varying concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the IVTT system (typically 37°C) for a specified period (e.g., 1-2 hours).
-
-
Quantification of Reporter Protein:
-
Measure the amount of reporter protein produced. For luciferase, this is done by adding the luciferase substrate and measuring the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of protein synthesis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the in vitro protein synthesis.
-
Section 4: Hypothetical Signaling Pathway Affected by this compound
Based on the common mechanisms of macrocyclic lactone antibiotics, a plausible, though hypothetical, target for this compound could be a component of the bacterial protein synthesis machinery, such as the 50S ribosomal subunit. Inhibition of this target would disrupt protein synthesis, leading to bacterial cell death.
By following the comprehensive approach outlined in this guide, researchers can systematically identify and validate the molecular target of novel antibacterial compounds like this compound. This knowledge is fundamental for understanding the mechanism of action, predicting potential resistance mechanisms, and guiding the rational design of more potent and specific derivatives in the fight against antibiotic resistance.
A Comparative Analysis of Saccharocarcin A and Enediyne Antibiotics: A Tale of Two Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saccharocarcin A and the potent class of enediyne antibiotics. It is crucial to note at the outset that these compounds belong to fundamentally different chemical classes, which is reflected in their distinct mechanisms of action and cytotoxic profiles. While the enediynes are renowned for their extraordinary cytotoxicity driven by a unique DNA-damaging mechanism, this compound, a macrocyclic lactone, exhibits a different spectrum of biological activity. This guide will objectively compare their known properties, supported by available experimental data, to provide a clear perspective on these two unique types of microbial metabolites.
Introduction: Distinct Chemical Classes with Divergent Biological Activities
Enediyne antibiotics are a family of microbial natural products characterized by a unique nine- or ten-membered ring system containing a double bond and two triple bonds.[1] This "warhead" can undergo a cycloaromatization reaction, such as the Bergman cyclization, to generate highly reactive diradical species that cleave double-stranded DNA, leading to apoptotic cell death.[1] Their exceptional potency has made them a subject of intense research in oncology.[1]
In contrast, this compound is a macrocyclic lactone and a novel tetronic acid analog isolated from the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[2][3] Tetronic acids are a class of compounds known for a wide range of biological activities, including antibiotic and enzyme inhibitory effects.[4] Unlike the enediynes, the primary mode of action of this compound and its analogs is not direct DNA cleavage.
Mechanism of Action: A Study in Contrasts
The differing chemical structures of this compound and enediyne antibiotics dictate their distinct mechanisms of action.
Enediyne Antibiotics: Precision DNA Scission
The hallmark of enediyne antibiotics is their ability to cause sequence-specific double-strand breaks in DNA.[1] The enediyne core is a pro-drug that, upon activation, undergoes a cycloaromatization reaction to form a highly reactive benzene (B151609) diradical.[5] This diradical is a powerful hydrogen-abstracting species that removes hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission and subsequent apoptosis.[5]
The activation of the enediyne "warhead" is a critical step and can be triggered by various mechanisms, including bioreduction in the cellular environment.[5] This targeted DNA damage is the basis for their potent anticancer activity.[5]
This compound and Tetronic Acids: Interference with Macromolecular Synthesis
The precise mechanism of action for this compound has not been fully elucidated. However, as a tetronic acid derivative, its activity is likely related to the inhibition of key cellular processes. Other tetronic acid antibiotics have been shown to inhibit macromolecular syntheses in bacterial cells.[3] For instance, some tetronic acid derivatives exhibit inhibitory effects on bacterial DNA-directed RNA polymerases.[4] This suggests that this compound may exert its antibiotic effect by interfering with essential enzymatic processes, rather than through direct DNA damage.
Comparative Cytotoxicity: A Gulf in Potency
A significant disparity in cytotoxic potency exists between this compound and the enediyne antibiotics.
This compound: Limited Cytotoxicity
Enediyne Antibiotics: Extreme Potency
Enediyne antibiotics are among the most potent cytotoxic compounds ever discovered.[1] Their IC50 values against various cancer cell lines are often in the nanomolar to picomolar range. The table below summarizes some of the reported IC50 values for representative enediyne antibiotics. It is important to note that a direct comparison of these values is challenging due to variations in experimental conditions and cell lines used across different studies.[6]
| Antibiotic | Cell Line | IC50 (nM) |
| Dynemicin A | Molt-4 (T-cell leukemia) | 0.03[6] |
| Neocarzinostatin | - | Data not consistently reported as standalone IC50 |
| Calicheamicin γ1 | - | Often reported in the context of antibody-drug conjugates[6] |
Note: Data for a broad range of cell lines for direct comparison is limited in the publicly available literature.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound (this compound or an enediyne antibiotic). Include untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration on a logarithmic scale to determine the IC50 value.[1]
DNA Cleavage Assay
This assay is used to assess the ability of enediyne antibiotics to induce strand breaks in DNA.
Principle: Supercoiled plasmid DNA, when cleaved, relaxes into open circular and linear forms. These different forms can be separated and visualized by agarose (B213101) gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the enediyne antibiotic at various concentrations, and a buffer solution. For many enediynes, a reducing agent (e.g., dithiothreitol (B142953) or NADPH) is required for activation.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes to 1 hour).
-
Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA forms are adequately separated.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Analysis: The disappearance of the supercoiled DNA band and the appearance of open circular and linear DNA bands indicate DNA cleavage activity.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of these antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Unveiling the Antibacterial Prowess of Saccharocarcin A and Safracin
In the relentless pursuit of novel antimicrobial agents, researchers often encounter promising candidates from natural sources. Among these are Saccharocarcin A and Safracin, two distinct compounds with demonstrated antibacterial activities. This guide provides a comprehensive, data-driven comparison of their antibacterial profiles, intended for researchers, scientists, and drug development professionals. We delve into their spectrum of activity, supported by available experimental data, and outline the methodologies used to generate these findings.
Quantitative Comparison of Antibacterial Activity
A direct quantitative comparison of this compound and Safracin is challenging due to the limited publicly available Minimum Inhibitory Concentration (MIC) data for this compound. However, based on existing literature, a qualitative and partially quantitative comparison can be made.
This compound: This macrocyclic lactone, produced by the actinomycete Saccharothrix aerocolonigenes, has shown activity primarily against Gram-positive bacteria. While specific MIC values are not widely reported, it is known to be effective against Micrococcus luteus and Staphylococcus aureus, as well as the atypical bacterium Chlamydia trachomatis.
Safracin: In contrast, Safracin, a heterocyclic quinone produced by Pseudomonas fluorescens, exhibits a broader spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria. Safracin A and its analogue Safracin B have been the most extensively studied.
Below is a table summarizing the available MIC values for Safracin A and Safracin B against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Safracin A and Safracin B against Various Bacteria
| Bacterial Strain | Safracin A (µg/mL) | Safracin B (µg/mL) |
| Staphylococcus aureus 209P | 3.13 | 1.56 |
| Staphylococcus aureus Smith | 3.13 | 1.56 |
| Bacillus subtilis PCI 219 | 1.56 | 0.78 |
| Micrococcus luteus PCI 1001 | 0.78 | 0.39 |
| Escherichia coli NIHJ | 12.5 | 6.25 |
| Klebsiella pneumoniae | 25 | 12.5 |
| Pseudomonas aeruginosa | >100 | >100 |
| Sarcina lutea ATCC 9341 | 0.78 | 0.2 |
Data compiled from available scientific literature. It is important to note that MIC values can vary slightly depending on the specific strain and the testing conditions used.
Experimental Protocols: Determining Antibacterial Activity
The gold standard for quantifying the in vitro antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and commonly used technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is observed after a defined incubation period.
1. Preparation of Materials:
- Test Compounds: Stock solutions of this compound and Safracin are prepared in a suitable solvent (e.g., DMSO) and then diluted in the appropriate broth medium.
- Bacterial Strains: Overnight cultures of the test bacteria are grown in a suitable broth (e.g., Mueller-Hinton Broth for most bacteria) at 37°C.
- 96-Well Microtiter Plates: Sterile plates are used to perform the assay.
- Growth Media: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
2. Inoculum Preparation:
- The turbidity of the overnight bacterial culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This standardized suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution and Inoculation:
- A two-fold serial dilution of each test compound is performed in the 96-well plate using the growth medium. This creates a gradient of decreasing concentrations of the compound across the wells.
- Each well is then inoculated with the prepared bacterial suspension.
- Control wells are included: a positive control (bacteria and medium, no compound) and a negative control (medium only, no bacteria).
4. Incubation:
- The microtiter plates are incubated at 37°C for 16-20 hours under appropriate atmospheric conditions.
5. Determination of MIC:
- Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Experimental Workflow
Investigating Cross-Resistance Between Saccharocarcin A and Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saccharocarcin A's potential for cross-resistance with established antibiotic classes. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this document utilizes data from Saccharomicins, a closely related class of antibiotics with a similar proposed mechanism of action, as a proxy. This approach allows for a foundational investigation into potential cross-resistance patterns.
Executive Summary
This compound, a macrocyclic lactone, and the related Saccharomicins are believed to exert their antimicrobial effects through membrane disruption and non-specific inhibition of DNA, RNA, and protein biosynthesis. This multi-targeted mechanism suggests a lower likelihood of cross-resistance with antibiotics that have highly specific intracellular targets. This guide presents available MIC data for Saccharomicins and a panel of common antibiotics against key bacterial strains, outlines detailed experimental protocols for assessing cross-resistance, and provides a theoretical framework for understanding potential resistance interactions based on a mechanistic perspective.
Data Presentation: Comparative Minimum Inhibitory Concentration (MIC) Data
Note: The following tables provide a comparative overview of antibiotic efficacy. Direct comparison between Table 1 and Table 2 is limited due to the use of different bacterial strains.
Table 1: MIC of Saccharomicins Against Key Bacterial Strains
| Antibiotic | Staphylococcus aureus (Range) | Vancomycin-Resistant Enterococci (Range) |
| Saccharomicins | <0.12 - 0.5 µg/mL | 0.25 - 16 µg/mL |
Data sourced from studies on Saccharomicins, used here as a proxy for this compound.
Table 2: MIC of Common Antibiotics Against ATCC Quality Control Strains
| Antibiotic Class | Antibiotic | Staphylococcus aureus ATCC 29213 (µg/mL) | Enterococcus faecalis ATCC 29212 (µg/mL) | Escherichia coli ATCC 25922 (µg/mL) |
| β-Lactam | Ampicillin | 0.25 - 1.0 | 0.5 - 2.0 | 2.0 - 8.0 |
| Oxacillin | 0.12 - 0.5 | - | - | |
| Glycopeptide | Vancomycin | 0.5 - 2.0 | 1.0 - 4.0 | >128 |
| Aminoglycoside | Gentamicin | 0.12 - 1.0 | 4.0 - 16.0 | 0.25 - 1.0 |
| Macrolide | Erythromycin | 0.25 - 1.0 | 1.0 - 8.0 | >128 |
| Tetracycline | Tetracycline | 0.25 - 2.0 | 8.0 - 32.0 | 1.0 - 4.0 |
| Fluoroquinolone | Ciprofloxacin | 0.25 - 1.0 | 0.5 - 2.0 | 0.008 - 0.03 |
| Levofloxacin | 0.12 - 0.5 | 1.0 - 4.0 | 0.015 - 0.06 | |
| Oxazolidinone | Linezolid | 1.0 - 4.0 | 1.0 - 4.0 | >64 |
This data is compiled from various sources providing typical MIC ranges for quality control strains and should be used for comparative purposes only. Actual MICs can vary between laboratories and testing methodologies.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Stock solutions of test antibiotics at known concentrations.
-
Pipettes and sterile tips.
-
Incubator (35°C ± 2°C).
-
Microplate reader (optional).
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the antibiotic stock solution (at 2x the highest desired concentration) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a gradient of antibiotic concentrations.
-
Prepare a standardized bacterial inoculum and dilute it in CAMHB.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (no turbidity). The results can also be read using a microplate reader.
Checkerboard Assay for Synergy and Cross-Resistance
This assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
Same as for MIC determination.
Procedure:
-
Prepare two 96-well plates. In the first plate, prepare serial dilutions of Antibiotic A along the rows as described in the MIC protocol.
-
In the second plate, prepare serial dilutions of Antibiotic B along the columns.
-
Transfer the dilutions from the second plate to the first plate so that each well in the first plate contains a unique combination of concentrations of Antibiotic A and Antibiotic B.
-
Inoculate the plate with the standardized bacterial suspension.
-
Include rows and columns with each antibiotic alone to determine their individual MICs.
-
Incubate and read the results as for the MIC assay.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Mandatory Visualization
Confirmation of Saccharocarcin A's Mode of Action: A Review of Available Genetic Approaches
For researchers, scientists, and drug development professionals, understanding the precise mode of action of a novel antibiotic is paramount for its advancement as a therapeutic candidate. This guide aims to provide a comparative overview of genetic approaches that could be utilized to confirm the mechanism of action of Saccharocarcin A, a macrocyclic lactone antibiotic. However, a comprehensive review of publicly available scientific literature reveals a significant gap in experimental data specifically detailing the use of genetic techniques to elucidate and confirm the mode of action of this compound.
While initial studies on this compound have demonstrated its activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, the specific molecular target and the downstream effects on bacterial signaling pathways remain largely uncharacterized through genetic methodologies.[1] General principles of antibiotic mode-of-action studies suggest several powerful genetic approaches that are routinely employed to pinpoint a compound's target and validate its mechanism. These include the generation and analysis of drug-resistant mutants, targeted gene knockouts, and genome-wide screening techniques.
Hypothetical Genetic Approaches for Elucidating this compound's Mode of Action
Based on established methodologies in the field of antibiotic research, the following experimental strategies would be critical in confirming the mode of action of this compound.
Generation and Analysis of Resistant Mutants
A primary and powerful method for identifying a drug's target is the selection and characterization of resistant mutants. Bacteria that acquire resistance to an antibiotic often harbor mutations in the gene encoding the drug's target protein or in genes involved in pathways that mitigate the drug's effects.
Experimental Protocol: Isolation and Sequencing of this compound-Resistant Mutants
-
Selection of Resistant Mutants: A susceptible bacterial strain (e.g., Staphylococcus aureus) is cultured in the presence of sub-lethal concentrations of this compound. The concentration is gradually increased over successive passages to select for spontaneous mutants with increased resistance.
-
Verification of Resistance: The minimum inhibitory concentration (MIC) of this compound for the selected mutants is determined and compared to the wild-type strain to confirm the resistance phenotype.
-
Whole-Genome Sequencing: The genomic DNA of both the resistant mutants and the wild-type strain is extracted and subjected to whole-genome sequencing.
-
Comparative Genomic Analysis: The genome sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant strains. Mutations consistently found in independently isolated resistant mutants are strong candidates for conferring resistance.
Targeted Gene Knockout or Knockdown
Once potential target genes are identified through resistance mutation analysis or other methods, their role can be directly tested by creating targeted gene knockouts or by reducing their expression (knockdown). If the inactivation or reduced expression of a specific gene confers resistance or, conversely, hypersensitivity to this compound, it provides strong evidence for its involvement in the drug's mode of action.
Experimental Protocol: Target Validation using CRISPR-Cas9 Mediated Gene Knockout
-
Design of guide RNAs (gRNAs): Specific gRNAs are designed to target the candidate gene(s) for knockout in the susceptible bacterial strain.
-
Construction of CRISPR-Cas9 Delivery System: The gRNAs and the Cas9 nuclease are cloned into a suitable delivery vector (e.g., a plasmid) for introduction into the target bacteria.
-
Transformation and Selection: The CRISPR-Cas9 system is introduced into the bacterial cells, and successful transformants are selected.
-
Verification of Gene Knockout: The targeted genomic locus is sequenced to confirm the presence of the intended mutation and knockout of the gene.
-
Phenotypic Analysis: The susceptibility of the knockout mutant to this compound is assessed by determining the MIC and comparing it to the wild-type strain.
Data Presentation
As no specific experimental data for this compound is available, the following tables are presented as templates to illustrate how such data would be structured for comparative analysis.
Table 1: Hypothetical Resistance Profile of S. aureus Mutants to this compound
| Strain | Genotype | MIC of this compound (µg/mL) | Fold Change in MIC |
| Wild-Type | - | 0.5 | 1 |
| Resistant Mutant 1 | geneX (A123T) | 8 | 16 |
| Resistant Mutant 2 | geneX (G456C) | 16 | 32 |
| Resistant Mutant 3 | geneY (deletion) | 4 | 8 |
Table 2: Hypothetical Effect of Gene Knockout on this compound Susceptibility
| Strain | Genotype | MIC of this compound (µg/mL) | Phenotype |
| Wild-Type | - | 0.5 | Susceptible |
| ΔgeneX | Knockout | 8 | Resistant |
| ΔgeneY | Knockout | 0.125 | Hypersensitive |
Visualization of Experimental Workflow and Logic
The logical flow of experiments to confirm a drug's mode of action can be visualized to provide a clear overview of the process.
Caption: A logical workflow for confirming the mode of action of an antibiotic.
Conclusion
The confirmation of this compound's mode of action through genetic approaches represents a critical next step in its development as a potential therapeutic agent. The methodologies outlined above, including the generation and analysis of resistant mutants and targeted gene knockouts, provide a robust framework for identifying its molecular target and elucidating its mechanism of action. While specific experimental data for this compound is currently lacking in the public domain, the application of these well-established genetic techniques will be indispensable for advancing our understanding of this promising antibiotic. Further research in this area is strongly encouraged to unlock the full therapeutic potential of this compound.
References
Comparing the biological activity of synthetic versus natural Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known biological activity of the natural product Saccharocarcin A. To date, a total synthesis of this compound has not been reported in the scientific literature. Consequently, a direct comparison of the biological activity of a synthetic versus a natural version is not currently possible. This document therefore focuses on the biological profile of natural this compound, presenting the available experimental data and methodologies.
Introduction to this compound
This compound is a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. It is part of a family of six related compounds isolated from fermentation broths of this microorganism. The structure of this compound and its analogs has been elucidated, revealing a complex macrocyclic architecture with a novel sugar-amide moiety. The primary biological activity identified for this compound is antibacterial.
Data Presentation: Biological Activity of Natural this compound
The following table summarizes the reported in vitro biological activity of natural this compound.
| Biological Activity | Assay Type | Target Organism/Cell Line | Result | Reference |
| Antibacterial | In vitro susceptibility | Micrococcus luteus | Active | [1] |
| Antibacterial | In vitro susceptibility | Staphylococcus aureus | Active | [1] |
| Antibacterial | In vitro susceptibility | Chlamydia trachomatis | Active | [1] |
| Cytotoxicity | In vitro assay | Not specified | Non-cytotoxic | [1] |
Note: Specific quantitative data such as Minimum Inhibitory Concentrations (MICs) or IC50 values for the antibacterial and cytotoxicity assays are not detailed in the primary literature. The activity is described as "active" against the tested bacteria, and "non-cytotoxic" at concentrations up to 1.0 µg/mL.
Experimental Protocols
The methodologies employed in the discovery and initial biological evaluation of natural this compound are detailed below.
Fermentation and Isolation of Natural this compound
-
Producing Organism: Saccharothrix aerocolonigenes subsp. antibiotica (strain SCC 1886), isolated from a soil sample.
-
Fermentation: The microorganism was cultured in a starch-rich medium. Peak production of the Saccharocarcins was observed after 95 hours of fermentation.
-
Isolation: The compounds were extracted from the fermentation broth using solvent extraction.
-
Purification: The crude extract was purified by High-Performance Liquid Chromatography (HPLC) to yield the individual Saccharocarcin compounds, including this compound.[1]
In Vitro Biological Activity Assays
-
Antibacterial Activity: The isolated compounds were tested for their activity against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis. The specific assay format (e.g., broth microdilution, agar (B569324) diffusion) is not specified in the available literature.
-
Cytotoxicity Assay: The cytotoxicity of the isolated compounds was evaluated, though the specific cell line and assay type (e.g., MTT, XTT) are not detailed. The compounds were found to be non-cytotoxic at concentrations up to 1.0 µg/mL.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the discovery and initial biological characterization of a novel natural product like this compound.
Caption: Workflow for the discovery and initial biological screening of a natural product.
Future Perspectives and the Role of Total Synthesis
The absence of a reported total synthesis for this compound presents both a challenge and an opportunity for the scientific community. A successful synthetic route would be crucial for several reasons:
-
Confirmation of Structure: Synthesis would provide the ultimate confirmation of the assigned chemical structure of this compound.
-
Supply for Further Research: A scalable synthetic route would ensure a consistent and reliable supply of the compound for in-depth biological studies, overcoming the potential limitations and variability of fermentation-based production.
-
Structure-Activity Relationship (SAR) Studies: Total synthesis would enable the creation of analogs and derivatives of this compound. These could be used to probe the key structural features required for its antibacterial activity, potentially leading to the development of more potent or selective antibiotic agents.
-
Investigation of Mechanism of Action: With a sufficient supply of the compound, detailed studies to elucidate the specific molecular mechanism by which this compound exerts its antibacterial effects could be undertaken.
References
Unveiling the Structure-Activity Relationship of Saccharocarcin Analogs: A Comparative Guide
For Immediate Release
Kenilworth, NJ – A detailed comparative analysis of Saccharocarcin analogs, a family of macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes, reveals key structural features essential for their antibacterial activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) within this promising class of natural products, supported by available biological data.
Saccharocarcins are a group of six novel tetronic acid analogs, designated as Saccharocarcin A, B, C, D, E, and F, isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] These compounds have demonstrated activity against a range of Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.[1] This guide synthesizes the current understanding of how modifications to the core structure of Saccharocarcins influence their biological activity.
Comparative Antibacterial Activity
While a comprehensive quantitative structure-activity relationship (SAR) study with a broad panel of synthetic analogs is not yet publicly available, initial findings from the isolated natural analogs provide valuable insights. The following table summarizes the general antibacterial activity of the Saccharocarcin family.
| Compound Family | General Antibacterial Activity | Target Organisms | Cytotoxicity |
| Saccharocarcins | Active | Micrococcus luteus, Staphylococcus aureus, Chlamydia trachomatis | Non-cytotoxic at concentrations up to 1.0 µg/ml |
Data sourced from Horan et al., 1997.[1]
A detailed quantitative comparison of the six analogs (A-F) is crucial for elucidating the precise contribution of each structural modification to the overall activity. Further research is needed to establish a complete SAR profile with specific Minimum Inhibitory Concentration (MIC) values for each analog against a standardized panel of bacteria.
Core Structural Features and Postulated SAR
The fundamental structure of Saccharocarcins is a macrocyclic lactone containing a tetronic acid moiety. Key variations among the known analogs include differences in the alkyl side chain at C-23 (ethyl or propyl) and a methyl group at C-16.[2] Additionally, they are all characterized by a novel sugar-amide at C-17.[2]
Based on the general activity of the compound class, the following hypotheses regarding the SAR of Saccharocarcin analogs can be proposed for future investigation:
-
Macrocyclic Lactone Core: The large ring structure is likely essential for maintaining the correct conformation for target binding.
-
Tetronic Acid Moiety: This feature is common in bioactive natural products and is predicted to be a key pharmacophore, potentially involved in chelation of essential metal ions for bacterial enzymes.
-
C-23 Alkyl Side Chain: The variation between an ethyl and a propyl group at this position may influence the lipophilicity of the molecule, potentially affecting cell wall penetration and interaction with the target.
-
C-17 Sugar-Amide: This unique substituent could play a role in target recognition, solubility, or both. Modifications to the sugar or amide components are expected to significantly impact bioactivity.
Experimental Protocols
The following are generalized experimental protocols for determining the antibacterial activity of Saccharocarcin analogs, based on standard microbiological methods.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight on an appropriate agar (B569324) medium.
- Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
- The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Saccharocarcin Analog Dilutions:
- Stock solutions of the purified Saccharocarcin analogs are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
- Serial two-fold dilutions of each analog are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
3. Inoculation and Incubation:
- The diluted bacterial inoculum is added to each well of the microtiter plate.
- Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the Saccharocarcin analog at which no visible bacterial growth (turbidity) is observed.
Mechanism of Action and Signaling Pathways
The precise molecular target and mechanism of action for the Saccharocarcin family of antibiotics have not yet been fully elucidated. Based on the activity of other macrocyclic lactone antibiotics, it is plausible that they may interfere with essential bacterial processes such as protein synthesis, cell wall synthesis, or membrane integrity.
Further research is required to identify the specific bacterial enzyme or cellular process that is inhibited by Saccharocarcins. This would enable the construction of a detailed signaling pathway diagram to visualize their mechanism of action. A proposed workflow for identifying the mechanism of action is presented below.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating DNA and RNA Biosynthesis Inhibition: The Case of Saccharocarcin A and Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies used to validate the inhibition of DNA and RNA biosynthesis by antimicrobial compounds. While the primary topic of interest is Saccharocarcin A, a novel macrocyclic lactone with antibacterial properties, current scientific literature does not extensively detail its specific mechanism of action regarding nucleic acid synthesis. Therefore, this document will present the known biological activities of this compound in the context of established DNA and RNA synthesis inhibitors, offering a framework for its potential evaluation and a comparison with compounds with well-defined mechanisms.
Introduction to this compound
This compound is a member of a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes.[1] Initial studies have demonstrated its activity against certain Gram-positive bacteria. However, it is noteworthy that these early reports also indicated a lack of cytotoxicity at concentrations up to 1.0 µg/ml, which suggests that its primary mechanism may not involve the direct and potent inhibition of essential host cell processes like DNA and RNA replication, a common trait of many cytotoxic antitumor agents.[1]
Interestingly, other metabolites from the same genus, such as Saccharomicins produced by Saccharothrix espanaensis, have been shown to cause a rapid and non-specific inhibition of DNA, RNA, and protein biosynthesis. This effect is thought to be a consequence of strong membrane-disruptive activity.[2] This finding opens a plausible, yet unconfirmed, avenue for the potential mechanism of this compound.
To provide a robust framework for validating such a hypothesis for this compound or any novel compound, this guide will compare its profile with well-characterized inhibitors of DNA and RNA biosynthesis.
Comparative Analysis of Inhibitory Mechanisms
The following table summarizes the known inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC) of this compound against various bacteria, alongside established inhibitors of DNA and RNA synthesis. This comparison highlights the differences in potency and spectrum of activity.
| Compound | Class | Target Organism(s) | Activity Metric | Concentration | Primary Mechanism of Action |
| This compound | Macrocyclic Lactone | Micrococcus luteus, Staphylococcus aureus, Chlamydia trachomatis | MIC | Not specified in publicly available literature | Unknown, reported as non-cytotoxic[1] |
| Saccharomicins | Heptadecaglycoside | Staphylococcus aureus, Vancomycin-resistant enterococci | MIC | <0.12 to 16 µg/ml | Non-specific inhibition of DNA, RNA, and protein synthesis, likely via membrane disruption[2] |
| Ciprofloxacin (B1669076) | Fluoroquinolone | Broad-spectrum (Gram-positive and Gram-negative) | MIC | Varies by species (e.g., ~0.015-1 µg/ml for E. coli) | Inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV[3] |
| Rifampicin (B610482) | Rifamycin | Broad-spectrum, particularly effective against Mycobacteria | MIC | Varies by species (e.g., ~0.004-0.5 µg/ml for S. aureus) | Inhibition of bacterial DNA-dependent RNA polymerase[4] |
| Actinomycin D | Polypeptide-containing antibiotic | Broad-spectrum (antibacterial and anticancer) | IC50 | Varies by cell line | Intercalates into DNA, preventing transcription by RNA polymerase |
Experimental Protocols for Validating Inhibition of DNA and RNA Biosynthesis
To ascertain whether a compound like this compound inhibits nucleic acid biosynthesis, a series of well-established experimental protocols can be employed.
Cell Viability and Proliferation Assays
Prior to investigating specific molecular targets, it is crucial to determine the cytotoxic or cytostatic effects of the compound on the target cells.
-
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate bacterial or mammalian cells in a 96-well plate at a predetermined density and allow them to adhere or enter the logarithmic growth phase.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) and control inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Radiolabeled Nucleotide Incorporation Assays
This is a direct method to quantify the rate of DNA and RNA synthesis in the presence of a test compound.
-
Protocol: [3H]-Thymidine and [3H]-Uridine Incorporation Assays
-
Cell Culture and Treatment: Culture the target cells (bacterial or eukaryotic) and expose them to various concentrations of the test compound and appropriate positive controls (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis).
-
Radiolabeling:
-
For DNA synthesis , add [3H]-thymidine to the cell culture medium.
-
For RNA synthesis , add [3H]-uridine to the cell culture medium.
-
-
Incubation: Incubate the cells for a short period (e.g., 1-4 hours) to allow for the incorporation of the radiolabeled nucleotides into newly synthesized DNA or RNA.
-
Cell Lysis and Precipitation: Harvest the cells and lyse them. Precipitate the macromolecules (including DNA and RNA) using an acid solution (e.g., trichloroacetic acid, TCA).
-
Washing: Wash the precipitate to remove unincorporated radiolabeled nucleotides.
-
Scintillation Counting: Dissolve the precipitate and measure the radioactivity using a liquid scintillation counter. A decrease in radioactivity in treated cells compared to control cells indicates inhibition of DNA or RNA synthesis.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key concepts.
Caption: Mechanisms of action for common DNA and RNA synthesis inhibitors.
Caption: Experimental workflow for validating the inhibition of DNA and RNA biosynthesis.
Conclusion
Validating the precise mechanism of action for a novel compound like this compound requires a systematic and comparative approach. While direct evidence for its role in DNA and RNA biosynthesis inhibition is currently lacking, the methodologies and comparative data presented in this guide offer a clear roadmap for future investigations. By employing established protocols such as radiolabeled nucleotide incorporation assays and comparing the results with well-characterized inhibitors, researchers can effectively elucidate the molecular targets of new antimicrobial agents and contribute to the development of novel therapeutics.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria - Lesson | Study.com [study.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
Inter-Laboratory Validation of Saccharocarcin A Bioassay: A Comparative Guide
Introduction
Saccharocarcin A is a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] It belongs to a family of six related compounds, the saccharocarcins, which have demonstrated antibacterial activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.[2] Notably, in initial studies, this compound did not exhibit cytotoxicity at concentrations up to 1.0 µg/ml.[2] This guide aims to provide a framework for the inter-laboratory validation of a this compound bioassay, offering a comparative analysis of potential methodologies.
Disclaimer: Publicly available scientific literature does not contain a specific, standardized bioassay protocol for this compound, nor are there any published inter-laboratory validation studies for such an assay. The following sections provide a generalized template based on common antibacterial susceptibility testing methods, which would be applicable to this compound upon the establishment of a validated assay protocol.
I. Quantitative Data Summary
An essential component of inter-laboratory validation is the comparison of quantitative data generated by different laboratories. This data is typically presented in tabular format to facilitate direct comparison of assay performance. Key metrics for an antibacterial bioassay include the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Hypothetical Inter-Laboratory Comparison of this compound MIC (µg/mL) against Staphylococcus aureus
| Laboratory | Analyst | Day 1 | Day 2 | Inter-Day RSD (%) | Between-Analyst RSD (%) |
| Lab 1 | A | 0.25 | 0.25 | 0.00 | 0.00 |
| B | 0.25 | 0.25 | |||
| Lab 2 | C | 0.50 | 0.25 | 33.33 | 20.00 |
| D | 0.25 | 0.50 | |||
| Lab 3 | E | 0.25 | 0.25 | 0.00 | 0.00 |
| F | 0.25 | 0.25 | |||
| Overall | 11.11 | 6.67 |
RSD: Relative Standard Deviation
Table 2: Comparison of Alternative Antibacterial Bioassays
| Assay Method | Principle | Throughput | Cost | Key Advantages | Key Limitations |
| Broth Microdilution | Serial dilution of the antimicrobial in liquid media to determine the lowest concentration that inhibits growth. | High | Low | Provides a quantitative MIC value. | Can be labor-intensive without automation. |
| Agar (B569324) Disk Diffusion | A disk impregnated with the antimicrobial is placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition is measured. | Medium | Low | Simple to perform and provides a qualitative assessment of susceptibility. | Does not provide a precise MIC value. |
| Resazurin-Based Assay | A colorimetric assay where the reduction of resazurin (B115843) by metabolically active cells indicates viability. | High | Medium | Rapid and sensitive. | Can be affected by compounds that interfere with the dye. |
| ATP Bioluminescence Assay | Measures ATP as an indicator of cell viability. | High | High | Very rapid and sensitive. | Requires specialized equipment. |
II. Experimental Protocols
A detailed and standardized experimental protocol is crucial for the reproducibility of a bioassay. The following is a generalized protocol for determining the MIC of an antibacterial agent using the broth microdilution method.
Protocol: Broth Microdilution Assay for Antibacterial Susceptibility Testing
-
Preparation of Materials:
-
Test organism (e.g., Staphylococcus aureus) grown in appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculate each well with 5 µL of the standardized bacterial suspension.
-
Include a positive control (no antimicrobial agent) and a negative control (no bacteria) for each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth.
-
III. Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an antibacterial bioassay, from sample preparation to data analysis.
Caption: A generalized workflow for determining the antibacterial activity of a compound.
Signaling Pathway
The precise mechanism of action and any associated signaling pathways for this compound have not been elucidated in the available literature. For many antibacterial agents, the mechanism of action involves the inhibition of essential cellular processes in the bacterium.
The diagram below illustrates a hypothetical mechanism of action where an antibacterial agent inhibits bacterial protein synthesis.
Caption: A potential mechanism of action for an antibacterial agent targeting protein synthesis.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Bacterial Cells Treated with a Novel Antibiotic: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and presenting a comparative metabolomics study on bacterial cells treated with a novel antibiotic. Due to the limited availability of published metabolomics data specifically for Saccharocarcin A, this document uses a well-studied example—the effects of different classes of antibiotics on Staphylococcus aureus—to illustrate the principles and methodologies. Researchers investigating new compounds like this compound can adapt this framework for their own studies.
Introduction
The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Understanding the mechanism of action of these new compounds is crucial for their optimization and clinical application. Metabolomics, the comprehensive analysis of small-molecule metabolites in a biological system, offers a powerful approach to elucidate the metabolic perturbations induced by an antibiotic, thereby providing insights into its mode of action.
This guide outlines the key components of a comparative metabolomics study, from experimental design and execution to data analysis and visualization. The objective is to provide a clear and structured approach for comparing the metabolic profiles of bacterial cells under different treatment conditions.
Experimental Design and Workflow
A robust experimental design is fundamental to a successful metabolomics study. The following workflow provides a general overview of the key steps involved.
Caption: A generalized workflow for a bacterial metabolomics study.
Detailed Experimental Protocols
The following protocols are based on established methods for bacterial metabolomics and can be adapted for specific bacterial strains and antibiotics.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strain and Growth Conditions: A suitable bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is cultured in a rich medium such as Luria-Bertani (LB) broth.
-
Antibiotic Stock Solutions: Prepare stock solutions of the test antibiotic (e.g., this compound) and control antibiotics in an appropriate solvent.
-
Treatment: Grow the bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.5). Divide the culture into experimental groups: a no-treatment control, a vehicle control (if the antibiotic is dissolved in a solvent), and groups for each antibiotic concentration to be tested.
-
Incubation: Incubate the cultures under the same growth conditions for a predetermined period.
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity by quenching the bacterial cultures. A common method is to add the culture to a cold solvent mixture, such as 60% methanol at -40°C.
-
Cell Lysis: Disrupt the bacterial cells to release intracellular metabolites. This can be achieved through methods like bead beating or sonication.
-
Extraction: Extract the metabolites using a solvent system, often a mixture of chloroform, methanol, and water.
-
Centrifugation: Separate the cell debris by centrifugation at a high speed.
-
Sample Preparation for LC-MS/MS: Collect the supernatant containing the metabolites and dry it under a vacuum. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography (LC) system, typically with a reversed-phase or HILIC column.
-
Mass Spectrometry: Detect and fragment the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the data in both positive and negative ionization modes to cover a broad range of metabolites.
Data Presentation: Comparative Metabolite Profiles
The following tables present hypothetical data on the changes in key metabolites in S. aureus after treatment with different classes of antibiotics. This format can be used to present data from studies on new antibiotics like this compound.
Table 1: Fold Change of Key Metabolites in Central Carbon Metabolism
| Metabolite | Antibiotic A (e.g., a β-lactam) | Antibiotic B (e.g., an Aminoglycoside) | This compound (Hypothetical) |
| Pyruvate | ↓ 1.5 | ↑ 1.2 | ↓ 2.0 |
| Citrate | ↓ 1.8 | ↑ 1.5 | ↓ 2.5 |
| Succinate | ↓ 1.3 | ↑ 1.1 | ↓ 1.8 |
| Fumarate | ↓ 1.6 | ↑ 1.3 | ↓ 2.2 |
| Malate | ↓ 1.4 | ↑ 1.2 | ↓ 1.9 |
Table 2: Fold Change of Key Metabolites in Amino Acid Metabolism
| Metabolite | Antibiotic A (e.g., a β-lactam) | Antibiotic B (e.g., an Aminoglycoside) | This compound (Hypothetical) |
| Glutamate | ↑ 2.1 | ↓ 1.5 | ↑ 3.0 |
| Proline | ↑ 1.8 | ↓ 1.2 | ↑ 2.5 |
| Arginine | ↑ 1.5 | ↓ 1.1 | ↑ 2.0 |
| Lysine | ↑ 1.3 | ↓ 1.3 | ↑ 1.8 |
| Valine | ↑ 1.6 | ↓ 1.4 | ↑ 2.2 |
Signaling Pathway Visualization
Metabolomics data can reveal which metabolic pathways are perturbed by an antibiotic. The following is a hypothetical representation of how this compound might disrupt a key bacterial pathway.
Caption: Hypothetical inhibition of the TCA cycle by this compound.
Conclusion
Comparative metabolomics provides a powerful lens through which to view the intricate metabolic responses of bacteria to antibiotic treatment. By following a structured approach as outlined in this guide, researchers can generate high-quality, reproducible data to elucidate the mechanisms of action of novel antimicrobial compounds like this compound. This, in turn, can accelerate the development of new and effective therapies to combat the growing threat of antibiotic resistance.
Safety Operating Guide
Navigating the Safe Disposal of Saccharocarcin A: A Procedural Guide
For researchers, scientists, and drug development professionals handling Saccharocarcin A, an antibiotic with potential cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on established guidelines for handling potent, biologically active compounds is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Immediate Safety and Operational Plan
Prior to handling this compound, it is crucial to establish a designated work area and ensure all necessary personal protective equipment (PPE) and safety measures are in place.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy gloves to provide maximum protection.[1] Gloves should be changed every hour or immediately if contaminated, torn, or punctured.[1]
-
Gown: A solid-front barrier gown is essential to protect from splashes and contamination.[1]
-
Eye Protection: Use safety goggles or a full-face shield to protect against aerosols and splashes.[1]
-
Respiratory Protection: While general handling may not require respiratory protection, any procedure with the potential to generate aerosols should be performed in a certified biological safety cabinet (BSC) or a chemical fume hood.
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Aerosol Minimization: Employ techniques and procedures that minimize the creation of splashes or aerosols.
-
Spill Management: Have a spill kit readily available. In case of a spill, immediately decontaminate the area. Contaminated materials should be collected for disposal as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be handled systematically to ensure the safety of laboratory personnel and the environment.
1. Waste Segregation:
-
Trace Contamination: Items with minimal residual amounts of this compound (e.g., gloves, absorbent pads) should be disposed of in a designated yellow trace waste sharps container.[1]
-
Bulk Contamination: Any material containing a significant amount of the drug, such as partially used vials or syringes with more than a residual amount, must be treated as bulk hazardous chemical waste.[1] These should be placed in a special black "Bulk" waste container.[1]
2. Liquid Waste Decontamination:
-
For liquid waste containing this compound, chemical inactivation is a potential option. A common method for biohazardous liquid waste is treatment with a bleach solution to achieve a final concentration of 10-20% for a minimum of 30 minutes. However, the efficacy of bleach on this compound is unknown. Therefore, it is recommended to treat all liquid waste as hazardous chemical waste.
-
Collect all liquid waste in a clearly labeled, leak-proof container.
3. Solid Waste Disposal:
-
All solid waste, including contaminated PPE, labware, and spill cleanup materials, should be collected in a designated biohazard waste box lined with a red bag.[1]
-
Sharps, such as needles and syringes, if completely empty with no visible residual drug, can be placed in a red sharps container.[1] Syringes containing any residual volume must be disposed of as bulk hazardous waste in the black container.[1]
4. Final Disposal:
-
All waste containers (yellow trace, black bulk, and red biohazard) must be properly labeled with hazardous waste labels.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all federal, state, and local regulations for hazardous chemical waste. Do not mix this compound waste with other laboratory waste streams.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Glove Change Frequency | Every hour or when contaminated | [1] |
| Bulk Waste Threshold | Syringe with > 0.1 ml residual drug | [1] |
Experimental Protocols
In the absence of a specific SDS for this compound, no validated experimental protocols for its decontamination or inactivation can be provided. All decontamination and disposal procedures should be based on the conservative assumption that it is a potent cytotoxic compound. A risk assessment should be conducted by the user to determine the most appropriate handling and disposal methods for their specific application.
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
